1-[(6-Bromopyridin-2-yl)methyl]pyrrolidin-3-amine
Description
BenchChem offers high-quality 1-[(6-Bromopyridin-2-yl)methyl]pyrrolidin-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[(6-Bromopyridin-2-yl)methyl]pyrrolidin-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-[(6-bromopyridin-2-yl)methyl]pyrrolidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN3/c11-10-3-1-2-9(13-10)7-14-5-4-8(12)6-14/h1-3,8H,4-7,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOOVTIQLGUZQRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)CC2=NC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Monograph: 1-[(6-Bromopyridin-2-yl)methyl]pyrrolidin-3-amine
Executive Summary
1-[(6-Bromopyridin-2-yl)methyl]pyrrolidin-3-amine is a bifunctional heterocyclic building block widely utilized in medicinal chemistry and fragment-based drug discovery (FBDD). Structurally, it consists of a pyrrolidin-3-amine core linked via a methylene bridge to the C2 position of a 6-bromopyridine ring.
This molecule serves as a versatile scaffold due to its orthogonal reactivity:
-
The 6-Bromopyridine Handle: Enables palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) to elaborate the aromatic core.
-
The Primary Amine (C3-Pyrrolidine): Acts as a nucleophilic handle for amide couplings, sulfonylation, or reductive aminations to introduce "effector" motifs.
-
The Pyridine Nitrogen: Provides a hydrogen-bond acceptor, critical for kinase hinge binding or metal coordination in ligand design.
Part 1: Structural Analysis & Physicochemical Properties[1]
Chemical Identity[2][3]
-
IUPAC Name: 1-[(6-Bromopyridin-2-yl)methyl]pyrrolidin-3-amine
-
Molecular Formula:
-
Molecular Weight: 256.14 g/mol
-
Key Substructures: 6-Bromo-2-picoline (lipophilic aromatic anchor), Pyrrolidine (sp³-rich chiral spacer), Primary Amine (polar head group).
Stereochemistry
The C3 position of the pyrrolidine ring is a chiral center. The unassigned name implies a racemate, but for drug development, the specific enantiomers are distinct pharmacophores:
-
(3R)-Isomer: Often preferred in specific kinase inhibitor programs to orient substituents into the ribose binding pocket.
-
(3S)-Isomer: May exhibit distinct binding modes or metabolic stability profiles.
-
Note: The synthesis described below can be rendered enantioselective by selecting the appropriate commercially available chiral 3-aminopyrrolidine starting material.
Predicted Physicochemical Properties
| Property | Value (Predicted) | Relevance |
| LogP | ~1.2 – 1.5 | Moderate lipophilicity; suitable for CNS penetration optimization. |
| pKa (Pyrrolidine N) | ~8.5 – 9.0 | Basic; likely protonated at physiological pH (cationic). |
| pKa (Pyridine N) | ~2.5 | Weakly basic; remains neutral at physiological pH. |
| TPSA | ~38 Ų | Good membrane permeability potential. |
| H-Bond Donors | 2 (Primary amine) | Critical for active site interactions. |
Part 2: Synthetic Methodology
The most robust route to this scaffold is the Reductive Amination of 6-bromo-2-pyridinecarboxaldehyde with a protected 3-aminopyrrolidine. This approach prevents polymerization (which would occur if the primary amine were unprotected) and ensures regioselectivity.
Retrosynthetic Analysis
The C–N bond connecting the pyridine-methyl group to the pyrrolidine nitrogen is formed via a reductive alkylation.
-
Electrophile: 6-Bromo-2-pyridinecarboxaldehyde (CAS: 34160-40-2).[1]
-
Nucleophile: tert-Butyl pyrrolidin-3-ylcarbamate (Boc-protected diamine).
Detailed Protocol: Reductive Amination & Deprotection
Step 1: Reductive Alkylation
Reagents: 6-Bromo-2-pyridinecarboxaldehyde (1.0 equiv), tert-butyl pyrrolidin-3-ylcarbamate (1.1 equiv), Sodium triacetoxyborohydride (STAB, 1.5 equiv), Acetic Acid (cat.), 1,2-Dichloroethane (DCE) or DCM.
-
Imine Formation: In a dry round-bottom flask under nitrogen, dissolve 6-bromo-2-pyridinecarboxaldehyde (1.0 equiv) and tert-butyl pyrrolidin-3-ylcarbamate (1.1 equiv) in anhydrous DCE (0.1 M concentration).
-
Activation: Add catalytic glacial acetic acid (1–2 drops) to facilitate imine formation. Stir at room temperature for 30–60 minutes.
-
Reduction: Cool the mixture to 0°C. Add sodium triacetoxyborohydride (STAB) (1.5 equiv) portion-wise. Rationale: STAB is milder than NaBH₃CN and minimizes the reduction of the aldehyde to the alcohol side-product.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by LC-MS for the disappearance of the aldehyde.
-
Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[2][3]
-
Purification: Flash column chromatography (Hexanes/EtOAc) to yield the Boc-protected intermediate: tert-butyl (1-[(6-bromopyridin-2-yl)methyl]pyrrolidin-3-yl)carbamate.
Step 2: Boc-Deprotection
Reagents: Trifluoroacetic acid (TFA) or HCl in Dioxane.
-
Dissolution: Dissolve the intermediate from Step 1 in DCM (0.2 M).
-
Acidolysis: Add TFA (10–20 equiv) dropwise at 0°C.
-
Completion: Stir at room temperature for 2–4 hours. Monitor by LC-MS (appearance of the free amine mass).
-
Isolation: Concentrate under reduced pressure.
-
For HCl salt: Triturate with diethyl ether to obtain the solid hydrochloride salt.
-
For Free Base: Neutralize with basic resin or aqueous NaOH/extraction, though the salt form is more stable for storage.
-
Synthesis Visualization (Graphviz)
Caption: Two-step synthetic pathway via reductive amination followed by acidic deprotection.
Part 3: Chemical Reactivity & Applications
Orthogonal Reactivity Map
The molecule is designed for "divergent synthesis," allowing chemists to vary the "head" (amine) and "tail" (pyridine) independently.
-
Suzuki-Miyaura Coupling (C–C Bond Formation):
-
Buchwald-Hartwig Amination (C–N Bond Formation):
-
Amide Coupling:
-
Site: C3-Primary Amine.
-
Reagents: Carboxylic acid, HATU, DIPEA, DMF.[6]
-
Application: Attaching the "warhead" or specificity-determining motif.
-
Reactivity Visualization (Graphviz)
Caption: Orthogonal reactivity profile: Bromine handle (Red) vs. Amine handle (Green).[7]
Part 4: Safety & Handling
-
Hazards: As a brominated pyridine and primary amine, the compound is likely an irritant to eyes, skin, and the respiratory tract.
-
Storage: Store as the HCl salt at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation or carbonate formation on the amine.
-
Handling: Use a fume hood. Avoid contact with strong oxidizing agents.
References
-
Reductive Amination Methodology: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849–3862. Link
-
TPA Ligand Synthesis (Analogous Chemistry): Yan, R., et al. "Molecular structure of tris[(6-bromopyridin-2-yl)methyl]amine."[4] Acta Crystallographica Section E, 2024, 80, 1006-1010. Link
-
Pyrrolidine Scaffolds in Drug Discovery: Scarpi, D., et al. "Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds." Molecules, 2021, 26(16), 4806. Link
-
6-Bromo-2-pyridinecarboxaldehyde (Reagent): Sigma-Aldrich Product No. 596105. Link
Sources
- 1. 34160-40-2|6-Bromo-2-pyridinecarboxaldehyde|BLD Pharm [bldpharm.com]
- 2. 3-Fluoro-6-bromo-2-pyridinecarboxaldehyde synthesis - chemicalbook [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. (6-Bromopyridin-3-yl)methanamine | C6H7BrN2 | CID 22450529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Pyrene‐Conjugated, 2‐Pyridinecarboxaldehyde Derivatives as N‐Terminus‐Specific Tags for MALDI‐ and LALDI‐MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Strategic Scaffold Analysis: 6-Bromopyridine-2-Methylamine Derivatives
An In-Depth Technical Guide for Medicinal Chemistry & Drug Discovery
Part 1: Executive Summary & Structural Logic
6-Bromopyridine-2-methylamine (CAS: 188637-63-0), also known as (6-bromopyridin-2-yl)methanamine, represents a "privileged scaffold" in fragment-based drug discovery (FBDD). Its value lies in its bifunctional orthogonality : it possesses a high-value electrophilic handle (C-Br) for metal-catalyzed cross-coupling and a nucleophilic tether (–CH₂NH₂) for diverse conjugation strategies.
Unlike simple aminopyridines, the methylene spacer in this derivative decouples the amine lone pair from the aromatic
Part 2: Physicochemical Profile
Understanding the ionization state of this molecule is critical for optimizing solubility and membrane permeability during lead optimization.
Table 1: Core Physical Properties
| Property | Value / Description | Note |
| Molecular Formula | C₆H₇BrN₂ | |
| Molecular Weight | 187.04 g/mol | Fragment-like (<200 Da) |
| Boiling Point | ~266°C (760 mmHg) | High boiling point; typically handled as a solid salt |
| Density | 1.6 ± 0.1 g/cm³ | |
| LogP (Predicted) | ~0.8 | Highly polar, good solubility in MeOH/DMSO |
| Storage | 2–8°C, Inert Atmosphere | Free base absorbs CO₂; store as HCl salt |
Acid-Base Chemistry (pKa Analysis)
The molecule contains two basic nitrogen centers. Their pKa values differ significantly due to the electron-withdrawing effect of the bromine atom.
-
Primary Amine (–CH₂NH₂):
-
Pyridine Nitrogen:
-
Estimated pKa: ~2.0 – 2.5.
-
Behavior: The 6-bromo substituent is strongly electron-withdrawing, significantly reducing the basicity of the pyridine nitrogen compared to unsubstituted pyridine (pKa 5.2). It rarely protonates at physiological pH.
-
Part 3: Synthetic Accessibility
The synthesis of 6-bromopyridine-2-methylamine generally avoids direct bromination of the amine due to regioselectivity issues. Three robust pathways are established in the literature.
Graphviz Diagram: Synthetic Pathways
Caption: Figure 1. Three primary synthetic routes.[3][4] The Azide pathway (Center) is often preferred for lab-scale purity, avoiding over-reduction seen in nitrile reduction.
Part 4: Reactivity & Orthogonality
The power of this scaffold lies in the ability to react the amine and bromine independently.
-
The Amine (Nucleophile): Reacts with acid chlorides, isocyanates, or aldehydes.[5]
-
Strategic Note: Always functionalize or protect (e.g., Boc, Cbz) the amine before attempting metal catalysis on the bromine to prevent catalyst poisoning by the free amine.[5]
-
-
The Bromine (Electrophile): Excellent substrate for Pd-catalyzed couplings.
Graphviz Diagram: Reactivity Map
Caption: Figure 2. Orthogonal functionalization strategy. The "Protect First" route (Blue) is standard for generating library diversity.
Part 5: Medicinal Chemistry Applications[12][13]
1. Kinase Inhibitors (CSF1R & PLK1)
The pyridine nitrogen often functions as a hydrogen bond acceptor in the hinge region of kinases. The methylamine arm extends into the solvent-exposed area or ribose pocket, allowing for solubilizing groups to be attached.
-
Example: Analogs of Pexidartinib (CSF1R inhibitor) utilize the pyridine core. The 6-bromo position allows for the attachment of the specific "tail" required for selectivity.
2. Nicotinic Acetylcholine Receptor (nAChR) Agonists
Derivatives of 6-bromohypaphorine have been synthesized using this scaffold. The charged amine (at physiological pH) mimics the quaternary ammonium of acetylcholine, while the pyridine ring provides pi-cation interactions.
Part 6: Experimental Protocols
Protocol A: Chemoselective Boc-Protection
Purpose: To mask the amine before Pd-catalyzed coupling.
-
Dissolution: Dissolve 6-bromopyridine-2-methylamine HCl salt (1.0 eq) in DCM (10 mL/g).
-
Base Addition: Add Triethylamine (2.5 eq) at 0°C. Stir for 10 min.
-
Protection: Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise.
-
Reaction: Warm to RT and stir for 4 hours. Monitor by TLC (ninhydrin stain will show loss of free amine).
-
Workup: Wash with 0.5M citric acid (removes unreacted amine), then brine. Dry over MgSO₄.
-
Yield: Typically >90% as a white solid.
Protocol B: Suzuki-Miyaura Coupling (General)
Purpose: Installing an aryl group at the 6-position.
-
Setup: In a microwave vial, combine Boc-protected intermediate (1.0 eq), Aryl boronic acid (1.2 eq), and
(2.0 eq). -
Solvent: Add Dioxane:Water (4:1 ratio), degassed with nitrogen.
-
Catalyst: Add
(0.05 eq). -
Conditions: Heat at 90°C (oil bath) or 110°C (microwave) for 1–2 hours.
-
Purification: Filter through Celite. Concentrate. Purify via flash chromatography (Hexane/EtOAc).
References
-
Synthesis via Azide: Molecular structure of tris[(6-bromopyridin-2-yl)methyl]amine. (2024).[8][4][9] NIH/PMC. Link
-
Suzuki Coupling Applications: Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling.[10] (2017).[10] NIH/PMC. Link
-
CSF1R Inhibitor Design: Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs. (2025).[11][12][1][13] MDPI. Link
-
nAChR Agonists: Analogs of 6-Bromohypaphorine with Increased Agonist Potency. (2023).[14] MDPI. Link
-
Physical Properties: EPA CompTox Dashboard: (6-Bromopyridin-2-yl)methanol (Analog). EPA.[1][13] Link
Sources
- 1. CompTox Chemicals Dashboard [comptox.epa.gov]
- 2. 6-Bromo-2-pyridinecarbonitrile 97 122918-25-6 [sigmaaldrich.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. chembk.com [chembk.com]
- 9. Molecular structure of tris[(6-bromopyridin-2-yl)methyl]amine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. (6-Bromopyridin-2-yl)methanol | C6H6BrNO | CID 3517811 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. CompTox Chemicals Dashboard [comptox.epa.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Strategic Utilization of 6-Bromo-2-Substituted Pyridines in Medicinal Chemistry
Executive Summary
The 6-bromo-2-substituted pyridine scaffold represents a "privileged intermediate" in modern drug discovery. Unlike symmetric 2,6-dibromopyridine, this desymmetrized building block offers a pre-installed electronic bias, allowing for highly regioselective downstream functionalization. This guide details the strategic deployment of this scaffold, focusing on the electronic "push-pull" dynamics that govern its reactivity, practical synthetic routes, and its application in FDA-approved therapeutics.
Structural & Electronic Rationale
The "Desymmetrization" Advantage
In 2,6-dibromopyridine, both positions are electronically equivalent (
-
Case A: Electron-Donating Group (EDG) at C2 (e.g., -OMe, -
):-
Effect: Increases electron density in the ring (push effect).
-
Consequence: The C6-Br bond becomes less electrophilic towards further
but remains highly active for oxidative addition in Pd-catalyzed couplings (Suzuki/Buchwald). This allows for a "Nucleophile First, Electrophile Second" synthetic strategy.
-
-
Case B: Electron-Withdrawing Group (EWG) at C2 (e.g., -
, -CN):-
Effect: Decreases electron density (pull effect).
-
Consequence: The C6-Br becomes hyper-reactive to nucleophilic attack and labile to halogen-metal exchange.
-
Metabolic Stability
The pyridine nitrogen acts as a metabolic "sink," reducing lipophilicity (LogP) compared to phenyl isosteres while often blocking metabolic soft spots (CYP450 oxidation) typically found on electron-rich benzene rings.
Synthetic Access: Generating the Building Block
The primary route to these blocks is the controlled mono-functionalization of 2,6-dibromopyridine.
Workflow: Divergent Synthesis
The following decision tree illustrates the optimal route to generate 6-bromo-2-substituted pyridines based on the desired C2 substituent.
Figure 1: Decision matrix for synthesizing 6-bromo-2-substituted pyridine intermediates.
Downstream Reactivity: Utilizing the 6-Br Handle
Once the 6-bromo-2-substituted block is secured, the C6-Br serves as a versatile handle for constructing complex pharmacophores.[1]
A. Suzuki-Miyaura Coupling[2][3][4]
-
Utility: Installing biaryl motifs common in kinase inhibitors.[2]
-
Selectivity: If C2 contains an EDG (e.g., -OMe), the catalyst oxidative addition is slower than in electron-deficient systems, often requiring electron-rich ligands (e.g., S-Phos, X-Phos) or higher temperatures.
-
Protocol Note: Boronic acids with ortho-substituents may require
and phosphine ligands rather than simple .
B. Buchwald-Hartwig Amination[2]
-
Utility: Creating C6-amino-C2-alkoxy pyridines (common in GPCR ligands).
-
Challenge: Competitive binding of the pyridine nitrogen to the Pd center can poison the catalyst.
-
Solution: Use of chelating bases (
) or specific precatalysts (BrettPhos Pd G4) is recommended to prevent catalyst arrest.
C. Lithiation (Halogen Dance & Directing Groups)
-
Mechanism: If the C2 substituent is a Directing Metalation Group (DMG) like -NH-Boc or -O-Carbamate, treatment with bulky bases (LTMP) can direct lithiation to C3 (ortho to the substituent) rather than exchanging the C6-Br.
-
Risk: Utilizing n-BuLi often leads to Lithium-Halogen exchange at C6. This is a feature, not a bug, if the goal is to convert C6-Br to C6-CHO or C6-COOH.
Case Studies in Drug Development
| Drug | Indication | Pyridine Role | Key Synthetic Step |
| Vismodegib | Basal Cell Carcinoma | Core Scaffold | Suzuki Coupling: 2-chloro-5-nitrophenyl boronic acid coupled to a 2-substituted pyridine (often generated via Negishi or Suzuki from di-halo precursors).[3] |
| Etoricoxib | COX-2 Inhibitor | Central Ring | Cyclization/Coupling: Construction of the central pyridine ring often involves intermediates derived from 6-methyl-3-pyridine precursors, but 2,6-disubstitution patterns are critical for COX-2 selectivity. |
| Lasmiditan | Migraine (5-HT1F) | Ligand Core | Amidation: Uses 2,6-difunctionalization to link the piperidine and the benzoyl fluoride moieties. |
Experimental Protocols
Protocol A: Regioselective (Synthesis of 6-bromo-2-methoxypyridine)
This protocol utilizes the high electrophilicity of 2,6-dibromopyridine to install an alkoxy group.
-
Reagents: 2,6-Dibromopyridine (1.0 eq), Sodium Methoxide (1.1 eq), Methanol (solvent).
-
Procedure:
-
Dissolve 2,6-dibromopyridine in anhydrous MeOH (0.5 M concentration).
-
Cool to 0°C under
atmosphere. -
Add NaOMe (25% wt in MeOH) dropwise over 30 mins. Critical: Rapid addition causes bis-substitution.
-
Allow to warm to RT and stir for 4-6 hours. Monitor by TLC (Hexane/EtOAc 9:1).[4] 2,6-dibromo (
~0.8) converts to mono-product ( ~0.5). -
Quench: Add saturated
. Evaporate MeOH. Extract with DCM.
-
-
Yield: Typically 85-92%.
-
Validation:
NMR shows loss of symmetry (three distinct aromatic signals).
Protocol B: Suzuki Coupling on 6-Bromo Handle
This protocol assumes a C2-substituted pyridine starting material (e.g., from Protocol A).
-
Reagents: 6-bromo-2-methoxypyridine (1.0 eq), Arylboronic acid (1.2 eq),
(0.05 eq), (2.0 eq). -
Solvent System: 1,4-Dioxane / Water (4:1).
-
Procedure:
-
Combine halide, boronic acid, and base in a reaction vial.
-
Add solvents and degas (sparge with Argon for 10 mins).[5] Self-Validating Step: Oxygen presence turns Pd-catalyst black/inactive immediately.
-
Add Pd-catalyst.[6][7][8][9][10] Seal and heat to 90°C for 12 hours.
-
Workup: Filter through Celite, dilute with water, extract with EtOAc.
-
-
Note: The methoxy group at C2 slightly deactivates the C6-Br; if conversion is low, switch to
/ XPhos.
References
-
BenchChem. "Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-6-(bromomethyl)pyridine." BenchChem Technical Library. Link
-
RSC Advances. "A convenient synthesis of the key intermediate of selective COX-2 inhibitor Etoricoxib."[11] Royal Society of Chemistry, 2012. Link
-
Science. "Halogenation of the 3-position of pyridines through Zincke imine intermediates." Science, Vol 378, Issue 6621, 2022. Link
-
Organic Process Research & Development. "Manufacturing Development and Genotoxic Impurity Control Strategy of the Hedgehog Pathway Inhibitor Vismodegib." ACS Publications, 2016. Link[12]
-
ChemicalBook. "2,6-Dibromopyridine Properties and Applications." ChemicalBook Database. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. CN103910671A - Preparation method for vismodegib and intermediate of vismodegib - Google Patents [patents.google.com]
- 4. rsc.org [rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. US9024030B2 - Process for the synthesis of etoricoxib - Google Patents [patents.google.com]
- 8. Portico [access.portico.org]
- 9. researchgate.net [researchgate.net]
- 10. 2,6-Dibromopyridine | 626-05-1 [chemicalbook.com]
- 11. A convenient synthesis of the key intermediate of selective COX-2 inhibitor Etoricoxib - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
Navigating Novel Chemical Space: A Technical Guide to the Synthesis and Potential of 1-[(6-Bromopyridin-2-yl)methyl]pyrrolidin-3-amine
Abstract
In the landscape of modern drug discovery, the exploration of novel chemical entities is paramount to identifying next-generation therapeutics. The compound 1-[(6-Bromopyridin-2-yl)methyl]pyrrolidin-3-amine represents a unique, yet uncharacterized, molecule that merges two pharmacologically significant scaffolds: a brominated pyridine and a substituted pyrrolidine. This technical guide provides a comprehensive, scientifically-grounded framework for the synthesis, purification, and characterization of this target molecule. Furthermore, we delve into the potential applications of this compound in medicinal chemistry, drawing on the established roles of its constituent moieties in biologically active agents. This document is intended for researchers, synthetic chemists, and drug development professionals seeking to expand their chemical library with novel, versatile building blocks.
Introduction: The Rationale for 1-[(6-Bromopyridin-2-yl)methyl]pyrrolidin-3-amine
The pursuit of new molecular architectures with the potential for biological activity is a cornerstone of pharmaceutical research. The title compound, 1-[(6-Bromopyridin-2-yl)methyl]pyrrolidin-3-amine, while not commercially available, presents an intriguing synthetic target. Its structure is a deliberate amalgamation of two key fragments:
-
The 6-Bromopyridin-2-yl Moiety: This functional group serves as a versatile synthetic handle. The bromine atom at the 6-position is amenable to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations[1][2]. This allows for the late-stage diversification of the molecule, enabling the exploration of a wide range of chemical space. The pyridine ring itself is a common feature in many approved drugs, contributing to aqueous solubility and providing a key site for hydrogen bonding interactions.
-
The Pyrrolidin-3-amine Scaffold: The pyrrolidine ring is a prevalent motif in numerous FDA-approved drugs. Its three-dimensional structure can effectively probe the pharmacophore space of a biological target. The primary amine at the 3-position offers a site for further functionalization, such as amide bond formation or reductive amination, to modulate the compound's physicochemical properties and biological activity.
The combination of these two fragments in 1-[(6-Bromopyridin-2-yl)methyl]pyrrolidin-3-amine creates a bifunctional molecule with significant potential as a scaffold for the development of novel kinase inhibitors, central nervous system agents, or other targeted therapies.
Proposed Synthetic Pathway
The synthesis of 1-[(6-Bromopyridin-2-yl)methyl]pyrrolidin-3-amine can be logically approached through a two-step sequence starting from the commercially available 2-bromo-6-methylpyridine. The overall strategy involves the activation of the methyl group via radical bromination, followed by a nucleophilic substitution with pyrrolidin-3-amine.
Caption: Proposed two-step synthesis of the target compound.
Step 1: Synthesis of 2-Bromo-6-(bromomethyl)pyridine
The key intermediate, 2-Bromo-6-(bromomethyl)pyridine, is prepared via a free radical bromination of 2-bromo-6-methylpyridine. This reaction selectively targets the methyl group due to the stability of the resulting benzylic-type radical.
Reaction Scheme:
(Image of the reaction scheme for the bromination of 2-bromo-6-methylpyridine)
Experimental Protocol:
-
Reaction Setup: To a dry, round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-bromo-6-methylpyridine (1.0 eq.).
-
Reagent Addition: Add N-Bromosuccinimide (NBS, 1.1 eq.) and a catalytic amount of Azobisisobutyronitrile (AIBN, 0.05 eq.).
-
Solvent and Reflux: Add a suitable solvent, such as carbon tetrachloride (CCl4), and heat the mixture to reflux (approximately 77°C).
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Filter off the succinimide byproduct and wash the filter cake with a small amount of CCl4.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 2-Bromo-6-(bromomethyl)pyridine.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Role |
| 2-Bromo-6-methylpyridine | C6H6BrN | 172.02 | Starting Material |
| N-Bromosuccinimide (NBS) | C4H4BrNO2 | 177.98 | Brominating Agent |
| Azobisisobutyronitrile (AIBN) | C8H12N4 | 164.21 | Radical Initiator |
| 2-Bromo-6-(bromomethyl)pyridine | C6H5Br2N | 250.92 | Key Intermediate |
Step 2: Synthesis of 1-[(6-Bromopyridin-2-yl)methyl]pyrrolidin-3-amine
The final step involves a nucleophilic substitution reaction where the primary amine of pyrrolidin-3-amine displaces the bromide of the bromomethyl group of the intermediate.
Reaction Scheme:
(Image of the reaction scheme for the reaction of 2-Bromo-6-(bromomethyl)pyridine with pyrrolidin-3-amine)
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve 2-Bromo-6-(bromomethyl)pyridine (1.0 eq.) in a polar aprotic solvent such as acetonitrile (CH3CN).
-
Reagent Addition: Add pyrrolidin-3-amine (1.2 eq.) and a mild base such as potassium carbonate (K2CO3, 2.0 eq.) to the solution.
-
Reaction: Stir the reaction mixture at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by TLC or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Once the reaction is complete, filter off the inorganic solids. Concentrate the filtrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel, likely using a dichloromethane/methanol gradient, to afford the target compound, 1-[(6-Bromopyridin-2-yl)methyl]pyrrolidin-3-amine.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Role |
| 2-Bromo-6-(bromomethyl)pyridine | C6H5Br2N | 250.92 | Electrophile |
| Pyrrolidin-3-amine | C4H10N2 | 86.14 | Nucleophile |
| Potassium Carbonate (K2CO3) | K2CO3 | 138.21 | Base |
| 1-[(6-Bromopyridin-2-yl)methyl]pyrrolidin-3-amine | C10H14BrN3 | 256.14 | Final Product |
Characterization
A comprehensive characterization of the final product is crucial to confirm its identity and purity. The following analytical techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR should be performed to elucidate the structure of the molecule. The ¹H NMR spectrum is expected to show characteristic signals for the pyridine and pyrrolidine protons, including a key singlet for the methylene bridge.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the target compound.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups, such as the N-H stretches of the primary amine and the C-Br stretch.
-
Purity Analysis: The purity of the final compound should be assessed by High-Performance Liquid Chromatography (HPLC).
Potential Applications in Drug Discovery
The structural features of 1-[(6-Bromopyridin-2-yl)methyl]pyrrolidin-3-amine suggest its potential as a valuable scaffold in medicinal chemistry.
Caption: Potential applications derived from the core scaffold.
-
Kinase Inhibitors: The 6-bromopyridine moiety can be readily modified via Suzuki or other cross-coupling reactions to introduce various aryl or heteroaryl groups, a common strategy in the design of kinase inhibitors to target the ATP-binding site.
-
Central Nervous System (CNS) Agents: The pyrrolidine ring is a common feature in CNS-active compounds, as it can improve physicochemical properties such as solubility and membrane permeability, potentially facilitating blood-brain barrier penetration.
-
Antiviral and Antimicrobial Agents: The pyridine and pyrrolidine heterocycles are present in numerous antiviral and antimicrobial compounds. The novel combination in the target molecule could serve as a starting point for the development of new agents in this therapeutic area.
Conclusion
This technical guide outlines a robust and feasible synthetic route to the novel compound 1-[(6-Bromopyridin-2-yl)methyl]pyrrolidin-3-amine. By providing detailed experimental protocols and a discussion of its potential applications, this document serves as a valuable resource for researchers in medicinal chemistry and drug discovery. The synthesis of this and related compounds will undoubtedly open new avenues for the exploration of chemical biology and the development of next-generation therapeutics.
References
-
Organic Syntheses. 2-bromopyridine. Available at: [Link]
-
PubChem. (6-Bromopyridin-2-yl)methanol. National Center for Biotechnology Information. Available at: [Link]
-
Chem-Impex. (6-Bromopyridine-2yl)methanol. Available at: [Link]
- Wang, L., et al. (2014). Selective C–N Bond-Forming Reaction of 2,6-Dibromopyridine with Amines. European Journal of Organic Chemistry, 2014(29), 6493–6500.
-
Semantic Scholar. Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization. Available at: [Link]
- Vitale, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4897.
-
Organic Chemistry Portal. Pyrrolidine synthesis. Available at: [Link]
Sources
Difference between 6-bromo and 5-bromo pyridine isomers in SAR studies
The following technical guide details the structural, physicochemical, and pharmacological distinctions between 6-bromo and 5-bromo pyridine isomers in SAR studies.
Content Type: Technical Guide | Audience: Medicinal Chemists & Drug Discovery Scientists[1]
Executive Summary: The Ortho/Meta Switch
In medicinal chemistry, the choice between a 6-bromo (ortho-substituted) and 5-bromo (meta-substituted) pyridine scaffold is rarely arbitrary.[1] While often viewed merely as synthetic handles, these isomers fundamentally alter the electronic landscape of the pyridine ring, dictating solubility, metabolic stability, and target engagement.[1]
This guide analyzes the "Isomer Switch"—moving a bromine atom from the C5 (meta) to the C6 (ortho) position relative to the nitrogen—and provides a decision framework for optimizing lead compounds.
Physicochemical Foundations
The primary differentiator between these isomers is the interaction between the bromine atom and the pyridine nitrogen lone pair. This interaction drives changes in basicity, dipole moment, and lipophilicity.[1]
Electronic Landscape & Basicity
The pyridine nitrogen is a hydrogen bond acceptor (HBA). Its basicity is modulated by the inductive (
-
6-Bromo (2-Bromo parent): The bromine is ortho to the nitrogen. The strong inductive electron-withdrawal (
) is maximized due to proximity, significantly reducing the electron density on the nitrogen. This makes the 6-bromo isomer a much weaker base . -
5-Bromo (3-Bromo parent): The bromine is meta to the nitrogen. The inductive effect is attenuated by distance, leaving the nitrogen's lone pair more available for protonation or H-bonding.
Table 1: Comparative Physicochemical Properties
| Property | 6-Bromo (2-Br) Isomer | 5-Bromo (3-Br) Isomer | SAR Implication |
| pKa (Conj.[1] Acid) | ~0.71 (Very Weak Base) | ~2.84 (Weak Base) | 5-Br retains better solubility in acidic media; 6-Br is essentially neutral at physiological pH.[1] |
| Dipole Moment | High (~3.0 – 3.2 D) | Moderate (~2.0 – 2.2 D) | 6-Br is more polar due to additive vector alignment of C-Br and Ring-N dipoles.[1] |
| N-Lone Pair Sterics | Hindered (Ortho Effect) | Accessible | 6-Br can clash with H-bond donors in the binding pocket; 5-Br allows canonical H-bonding.[1] |
| Halogen Bonding | Perturbed by N-lone pair | Strong Donor ( | 5-Br is a superior halogen bond donor due to lack of ortho-repulsion/electrostatic interference. |
Vector Analysis & Dipole Moment
The vector addition of the Pyridine dipole (pointing towards N) and the C-Br bond dipole (pointing towards Br) explains the polarity difference.
-
6-Br: Vectors are at ~60°, resulting in a large net dipole .[1]
-
5-Br: Vectors are at ~120°, resulting in a partial cancellation and lower net dipole.[1]
Figure 1: Vector analysis of dipole moments. The 6-bromo isomer exhibits a larger net dipole due to the acute angle between the nitrogen and bromine dipoles.
Synthetic Utility & Reactivity
The position of the bromine dictates the synthetic strategy, particularly for Nucleophilic Aromatic Substitution (
Reactivity Profiles
-
(Nucleophilic Substitution):
-
6-Bromo: Highly reactive. The nitrogen at the ortho position stabilizes the Meisenheimer complex intermediate effectively.
-
5-Bromo: Poor reactivity. The nitrogen is meta and cannot stabilize the negative charge intermediate via resonance.
-
-
Pd-Catalyzed Coupling (Suzuki/Buchwald):
-
5-Bromo: Excellent substrate. Behaves like a standard electron-deficient aryl bromide.
-
6-Bromo: Challenging substrate. The pyridine nitrogen can coordinate to the Palladium center (
), forming a stable, unreactive complex (catalyst poisoning). Furthermore, oxidative addition is often slower due to steric crowding.[1]ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
-
Protocol: Cross-Coupling of "Difficult" 6-Bromopyridines
To overcome catalyst poisoning when coupling 6-bromopyridines, specialized ligands that are bulky and electron-rich are required to outcompete the pyridine nitrogen for Pd coordination.[1]
Recommended System:
-
Catalyst:
or Pd(OAc) -
Ligand: BrettPhos or XPhos (Bulky biaryl phosphines prevent N-coordination).
-
Base:
or Cs_2CO_3 (weaker bases reduce hydrolytic side reactions). -
Solvent: 1,4-Dioxane or t-Amyl alcohol (high boiling point for activation energy).[1]
Pharmacological & ADME Implications
This section details how the isomer switch affects drug metabolism and binding.
Metabolic Stability: The Aldehyde Oxidase (AO) Blockade
Aldehyde Oxidase (AO) is a cytosolic enzyme that oxidizes electron-deficient heterocycles.[1] It specifically attacks the carbon ortho to the nitrogen (C2 or C6).
-
The 5-Bromo Liability: If you have a substituent at C2 (e.g., a linker) and a bromine at C5, the C6 position is open .[1] This is a "soft spot" for AO, which will oxidize C6 to form a 6-pyridone (lactam), often leading to rapid clearance.[1]
-
The 6-Bromo Shield: Placing the bromine at C6 physically blocks the site of AO metabolism. If C2 is also substituted, the pyridine ring becomes virtually immune to AO oxidation.
Figure 2: Metabolic fate of pyridine isomers.[1] The 6-bromo substituent effectively blocks Aldehyde Oxidase (AO) metabolism, whereas the 5-bromo isomer leaves the C6 position vulnerable to oxidation.[1]
Halogen Bonding & Binding Mode
-
5-Bromo: The bromine is located on the "back" of the ring (meta). It projects a strong
-hole that can engage in halogen bonding with backbone carbonyls (e.g., in the hinge region of kinases) without interference.ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
6-Bromo: The bromine is adjacent to the nitrogen. While it can still halogen bond, the proximity of the N-lone pair can create electrostatic repulsion if the protein's acceptor group approaches from the wrong angle. However, this steric bulk is excellent for inducing atropisomerism or twisting the molecule to fit into narrow hydrophobic clefts.
References
-
BenchChem. A Comparative Guide to the Reactivity of 3-Bromopyridine and 1-(3-Bromopyridin-2-yl)ethanone. (2025).[1][2] [1]
-
Linnell, R. Dissociation Constants of 2-Substituted Pyridines. J. Org.[3] Chem. 25, 290 (1960).[1] [1]
-
Pryde, D. C., et al. Aldehyde Oxidase: An Enzyme of Emerging Importance in Drug Discovery. J. Med. Chem. 53, 8441–8460 (2010).[1] [1]
-
Metrangelo, P., et al. Halogen Bonding in Supramolecular Chemistry. Angew. Chem. Int. Ed. 47, 6114–6127 (2008).[1] [1]
-
NIST Chemistry WebBook. Pyridine, 3-bromo- Data. [1]
Sources
Bioactivity profile of 1-[(6-Bromopyridin-2-yl)methyl]pyrrolidin-3-amine
Technical Monograph: Bioactivity & Synthetic Utility of 1-[(6-Bromopyridin-2-yl)methyl]pyrrolidin-3-amine
Part 1: Executive Summary & Chemical Identity
1-[(6-Bromopyridin-2-yl)methyl]pyrrolidin-3-amine is a bifunctional medicinal chemistry intermediate designed for high-value Fragment-Based Drug Discovery (FBDD) and Lead Optimization.[1] It functions as a "linker-scaffold," bridging a solubilizing, chiral aliphatic amine (pyrrolidin-3-amine) with a reactive aromatic core (6-bromopyridine).[1]
This molecule is not a marketed drug but a privileged structure chimera . It combines the pharmacokinetic (PK) benefits of the pyrrolidine ring—known to improve aqueous solubility and metabolic stability—with the synthetic versatility of the bromopyridine moiety, which serves as an electrophilic handle for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).[1]
Chemical Structure & Identifiers
| Property | Detail |
| IUPAC Name | 1-[(6-Bromopyridin-2-yl)methyl]pyrrolidin-3-amine |
| Molecular Formula | C₁₀H₁₄BrN₃ |
| Molecular Weight | 256.14 g/mol |
| Core Motifs | Pyrrolidine (Aliphatic heterocycle), Pyridine (Aromatic heterocycle) |
| Key Functionality | Primary Amine (Nucleophile), Aryl Bromide (Electrophile) |
| Chirality | Contains one stereocenter at C3 of pyrrolidine.[2][3][4][5] (Typically available as racemic, (R)-, or (S)- enantiomers).[1] |
Part 2: Physicochemical & Bioactivity Profile[1]
The "bioactivity" of this scaffold is defined by its ability to modulate the physicochemical properties of the final drug candidate.[1] It is engineered to address common attrition risks in drug discovery: poor solubility and lack of target selectivity.[1]
In Silico ADME/Tox Profile
Data based on QSAR modeling of the free base.[1]
| Parameter | Value (Est.) | Significance in Drug Design |
| cLogP | 0.8 – 1.2 | Optimal for oral bioavailability; indicates good balance between lipophilicity and hydrophilicity.[1] |
| TPSA | ~45 Ų | High membrane permeability (Blood-Brain Barrier penetrant potential if <90 Ų).[1] |
| pKa (Pyrrolidine N) | ~9.5 | Protonated at physiological pH (7.4), enhancing aqueous solubility via cation formation.[1] |
| pKa (Pyridine N) | ~2.5 | Remains unprotonated; available for H-bonding or metal coordination in the active site.[1] |
| H-Bond Donors | 2 | Primary amine (-NH₂) allows specific interactions with Asp/Glu residues in target proteins.[1] |
| Rotatable Bonds | 3 | Low conformational entropy penalty upon binding. |
Pharmacophore Mapping
This scaffold is frequently employed to target:
-
Kinases (ATP-Binding Site): The pyridine nitrogen can act as the "hinge binder" (H-bond acceptor), while the pyrrolidine extends into the solvent-exposed region to improve solubility.[1]
-
GPCRs (Class A): The protonated pyrrolidine amine mimics the endogenous ligand's basic nitrogen, forming a salt bridge with the conserved Aspartate (D3.[1]32) in the transmembrane bundle.[1]
-
Epigenetic Targets (HDACs/Methyltransferases): The linker length is optimal for positioning a "warhead" (e.g., hydroxamic acid) into a catalytic pocket while the pyridine anchors the surface recognition cap.[1]
Part 3: Synthetic Protocols & Causality
Expert Insight: The synthesis of this compound requires careful control of stoichiometry to prevent over-alkylation (formation of quaternary ammonium salts) or bis-alkylation of the primary amine.[1] The preferred route is Reductive Amination using a Boc-protected diamine to ensure regioselectivity.[1]
Synthesis Workflow (Reductive Amination)
Reaction Scheme:
-
Reactants: 6-Bromopyridine-2-carboxaldehyde + tert-butyl pyrrolidin-3-ylcarbamate.[1]
-
Reagent: Sodium Triacetoxyborohydride (STAB) – Selected for its mildness compared to NaCNBH₃, reducing the risk of reducing the bromo-pyridine bond.[1]
-
Deprotection: Trifluoroacetic acid (TFA) or HCl/Dioxane.[1]
Step-by-Step Protocol:
-
Imine Formation:
-
Dissolve 6-Bromopyridine-2-carboxaldehyde (1.0 eq) and tert-butyl pyrrolidin-3-ylcarbamate (1.0 eq) in anhydrous Dichloroethane (DCE).
-
Add catalytic Acetic Acid (1-2 drops) to activate the carbonyl.[1]
-
Stir at Room Temperature (RT) for 2 hours under N₂ atmosphere. Checkpoint: Monitor by TLC for disappearance of aldehyde.
-
-
Reduction:
-
Workup & Purification:
-
Deprotection (Boc Removal):
Visualization of Synthetic Logic
Figure 1: Regioselective synthesis pathway ensuring the primary amine remains unalkylated until the final step.
Part 4: Synthetic Utility (The "Bioactivity" Enabler)
The true value of this scaffold lies in its orthogonal reactivity .[1] The molecule possesses two distinct "handles" that allow medicinal chemists to elaborate the structure in opposite directions.
Handle A: The Aryl Bromide (C-C Bond Formation)
The 6-bromo position is electronically activated by the pyridine nitrogen (electron-withdrawing), making it an excellent substrate for Palladium-catalyzed cross-couplings.[1]
-
Suzuki-Miyaura Coupling: React with Aryl-Boronic acids to attach a hydrophobic tail (e.g., to fit a kinase hydrophobic pocket).[1]
-
Buchwald-Hartwig Amination: React with amines to generate 2,6-diaminopyridine derivatives (common in phosphatase inhibitors).[1]
Handle B: The Primary Amine (Amide/Urea Formation)
The pyrrolidine-3-amine is a nucleophile.[1] It is typically derivatized after the Suzuki coupling to prevent catalyst poisoning or side reactions.
-
Amide Coupling: React with Carboxylic Acids (using HATU/DIEA) to extend the scaffold towards solvent channels.[1]
-
Urea/Carbamate Formation: React with Isocyanates or Chloroformates to modulate H-bond donor/acceptor profiles.[1]
Functional Workflow Diagram
Figure 2: Orthogonal reactivity profile allowing divergent synthesis of library compounds.[1]
Part 5: Safety & Handling Protocols
As a pyridine derivative and a primary amine, this compound presents specific hazards.
-
GHS Classification (Predicted):
-
Storage:
-
Handling:
-
Use only in a chemical fume hood.
-
Avoid contact with strong oxidizing agents.
-
In case of spill: Neutralize with weak acid (citric acid) before disposal, as the amine is basic.[1]
-
References
-
Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Guide to Solving ADMET Challenges. Royal Society of Chemistry. Link
-
Blakemore, D. C., et al. (2018).[4] Organic Synthesis Provides Opportunities to Transform Drug Discovery. Nature Chemistry, 10, 383–394. Link
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849-3862.[1] Link[1]
-
Meanwell, N. A. (2011).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.[1] Journal of Medicinal Chemistry, 54(8), 2529–2591.[1] (Cited for Pyridine/Bioisostere principles).[1][6] Link[1]
Sources
- 1. dspace.mit.edu [dspace.mit.edu]
- 2. 1-(6-Bromopyridin-2-yl)pyrrolidin-2-one 95% | CAS: 1027511-95-0 | AChemBlock [achemblock.com]
- 3. 6-Bromopyridin-3-amine | C5H5BrN2 | CID 642811 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Discovery of 1-((6-Aminopyridin-3-yl)Methyl)-3-(4-Bromophenyl)Urea as a Potent, Irreversible Myeloperoxidase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular structure of tris[(6-bromopyridin-2-yl)methyl]amine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Note & Protocol: A Strategic Synthesis of 1-[(6-Bromopyridin-2-yl)methyl]pyrrolidin-3-amine from 2,6-Dibromopyridine
Introduction and Strategic Overview
In the landscape of medicinal chemistry and drug discovery, 2,6-disubstituted pyridine scaffolds are of paramount importance, frequently appearing in molecules targeting a wide range of biological pathways, including kinase inhibition and treatments for neurodegenerative diseases.[1] The target molecule, 1-[(6-Bromopyridin-2-yl)methyl]pyrrolidin-3-amine, is a valuable bifunctional building block. It incorporates a reactive bromine atom, ideal for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), and a primary amine on the pyrrolidine ring, suitable for amide bond formation or further derivatization.
The synthesis from 2,6-dibromopyridine presents a key strategic challenge: the selective functionalization of one bromine position while preserving the other. A direct substitution with the aminopyrrolidine moiety is generally not feasible and would lead to a mixture of products and low yields.[2] Therefore, a more robust, two-step synthetic strategy is employed. This guide details a reliable pathway involving:
-
Selective Mono-formylation: Conversion of 2,6-dibromopyridine into the key intermediate, 6-bromopyridine-2-carboxaldehyde, via a directed ortho-metalation (DoM) and formylation sequence.
-
Reductive Amination: Coupling of the aldehyde intermediate with rac-pyrrolidin-3-amine to yield the final product. This method is one of the most widely utilized reactions for C-N bond formation in the pharmaceutical industry.[3][4]
This application note provides a detailed, field-proven protocol, explains the causality behind experimental choices, and offers insights for successful execution.
Synthetic Pathway Overview
The overall transformation is achieved in two distinct synthetic operations, starting from the commercially available 2,6-dibromopyridine.
Caption: High-level overview of the two-step synthesis.
Part I: Synthesis of 6-Bromopyridine-2-carboxaldehyde
Mechanistic Rationale
The selective functionalization of 2,6-dibromopyridine is achieved through a lithium-halogen exchange reaction. The use of n-butyllithium (n-BuLi) at very low temperatures (typically -78 °C) allows for the selective replacement of one bromine atom with lithium, forming the 2-bromo-6-lithiopyridine intermediate.[5] The low temperature is critical to prevent side reactions, such as the formation of the di-lithiated species or benzyne-type intermediates. This highly reactive organolithium species is then quenched with an electrophile, in this case, N,N-dimethylformamide (DMF), which, after acidic workup, hydrolyzes to the desired aldehyde.[5]
Detailed Experimental Protocol
Materials and Equipment:
-
Three-neck round-bottom flask with a magnetic stirrer
-
Low-temperature thermometer
-
Inert atmosphere setup (Argon or Nitrogen)
-
Dry ice/acetone bath
-
Syringes and needles
-
2,6-Dibromopyridine
-
n-Butyllithium (2.5 M in hexanes)
-
Anhydrous Tetrahydrofuran (THF)
-
N,N-Dimethylformamide (DMF), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried three-neck round-bottom flask under an inert atmosphere, add 2,6-dibromopyridine (1.0 eq.). Dissolve it in anhydrous THF (approx. 0.2 M concentration).
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.05 eq.) dropwise via syringe over 30 minutes, ensuring the internal temperature does not exceed -70 °C. Stir the resulting mixture at -78 °C for 1 hour.
-
Formylation: Add anhydrous DMF (1.5 eq.) dropwise to the reaction mixture, again maintaining the temperature at -78 °C. After the addition is complete, allow the reaction to stir at this temperature for an additional 2 hours.
-
Quenching and Work-up: Remove the cooling bath and allow the reaction to warm to 0 °C. Quench the reaction by slowly adding 1 M HCl until the pH is acidic (~pH 2-3). Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 6-bromopyridine-2-carboxaldehyde as a solid.[6]
Part II: Synthesis of 1-[(6-Bromopyridin-2-yl)methyl]pyrrolidin-3-amine
Mechanistic Rationale
Reductive amination is a highly efficient method for forming amine bonds from a carbonyl compound and an amine.[3] The reaction proceeds in two stages within the same pot:
-
Imine Formation: The primary amine of pyrrolidin-3-amine nucleophilically attacks the carbonyl carbon of 6-bromopyridine-2-carboxaldehyde. This is followed by dehydration to form a transient iminium ion intermediate.
-
Reduction: A mild and selective reducing agent, Sodium triacetoxyborohydride (NaBH(OAc)₃), is used to reduce the iminium ion to the final secondary amine product. NaBH(OAc)₃ is particularly well-suited for this transformation as it is moisture-stable and mild enough not to reduce the starting aldehyde, thus minimizing side reactions.[3]
Detailed Experimental Protocol
Materials and Equipment:
-
Round-bottom flask with a magnetic stirrer
-
Inert atmosphere setup (Argon or Nitrogen)
-
6-Bromopyridine-2-carboxaldehyde
-
rac-Pyrrolidin-3-amine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask under an inert atmosphere, add 6-bromopyridine-2-carboxaldehyde (1.0 eq.) and dissolve it in DCE (approx. 0.1 M concentration).
-
Amine Addition: Add rac-pyrrolidin-3-amine (1.1 eq.) to the solution. Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Reduction: Add Sodium triacetoxyborohydride (1.5 eq.) portion-wise over 15 minutes. The reaction is often slightly exothermic. Stir the reaction mixture at room temperature for 12-16 hours, or until TLC/LCMS analysis indicates complete consumption of the starting aldehyde.
-
Quenching and Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃. Stir vigorously until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3x).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a DCM/Methanol gradient, often with 1% triethylamine to prevent streaking) to yield the final product, 1-[(6-Bromopyridin-2-yl)methyl]pyrrolidin-3-amine.
Data Summary and Characterization
The following table summarizes expected outcomes and key characterization data for the synthetic steps.
| Step | Intermediate/Product | Starting Material(s) | Key Reagents | Typical Yield | Melting Point (°C) |
| I | 6-Bromopyridine-2-carboxaldehyde | 2,6-Dibromopyridine | n-BuLi, DMF | 60-75% | 81-85[6] |
| II | 1-[(6-Bromopyridin-2-yl)methyl]pyrrolidin-3-amine | 6-Bromopyridine-2-carboxaldehyde, Pyrrolidin-3-amine | NaBH(OAc)₃ | 70-85% | N/A (Often an oil) |
Characterization Notes for Final Product:
-
¹H NMR: Expect characteristic signals for the pyridine ring protons, a singlet or AB quartet for the benzylic -CH₂- group, and multiplets for the pyrrolidine ring protons. The -NH₂ protons will likely appear as a broad singlet.
-
¹³C NMR: Signals corresponding to the six pyridine carbons (two of which are bromine- and methylene-substituted), the benzylic carbon, and the three distinct carbons of the pyrrolidinyl ring.
-
Mass Spectrometry (MS): The mass spectrum should show a characteristic isotopic pattern for a monobrominated compound (M and M+2 peaks in an approximate 1:1 ratio). The calculated m/z for C₁₀H₁₄BrN₃ [M+H]⁺ is approximately 256.05.
Experimental Workflow Visualization
The following diagram illustrates the detailed laboratory workflow for the entire synthesis.
Caption: Step-by-step experimental workflow for the synthesis.
Safety and Handling
-
n-Butyllithium: Pyrophoric and reacts violently with water. Must be handled under a strict inert atmosphere using proper syringe techniques.
-
2,6-Dibromopyridine: Toxic and an irritant. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Sodium triacetoxyborohydride: Can release acetic acid upon contact with moisture. While milder than other borohydrides, it should be handled with care in a fume hood.
-
Solvents: Dichloromethane and 1,2-dichloroethane are suspected carcinogens. Tetrahydrofuran can form explosive peroxides. Always use in a well-ventilated fume hood and follow laboratory safety protocols.
References
- Benchchem. (n.d.). Microwave-Assisted Synthesis of 2,6-Disubstituted Pyridines: Application Notes and Protocols for Researchers.
-
Underwood, A. S., Botrous, M. A., Lobb, N. T., & Guillet, G. L. (2025). Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands. ACS Omega, 10(32), 36321–36327. Retrieved from [Link]
-
Wang, L., Liu, N., Dai, B., & Hu, H. (2014). Selective C–N Bond-Forming Reaction of 2,6-Dibromopyridine with Amines. European Journal of Organic Chemistry, 2014(20), 4278-4284. Retrieved from [Link]
- Benchchem. (n.d.). A Comparative Analysis of the Reactivity of 2,6-Dibromopyridine and 2-Amino-6-bromopyridine for Pharmaceutical and Agrochemical Synthesis.
-
Macias, R., et al. (2024). Molecular structure of tris[(6-bromopyridin-2-yl)methyl]amine. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 10). Retrieved from [Link]
- Google Patents. (n.d.). CN102993086A - Method for synthesizing 2,6-dibromo pyridine.
- Google Patents. (n.d.). CN115784978B - Method for synthesizing 2-amino-6-bromopyridine.
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Reductive Amination. Retrieved from [Link]
-
Bomann, M. D., Guch, I. C., & DiMare, M. (1995). A Mild, Pyridine-Borane-Based Reductive Amination Protocol. The Journal of Organic Chemistry, 60(18), 5995–5996. Retrieved from [Link]
-
Ananikov, V. P., et al. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Molecules, 28(4), 1888. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CN115784978B - Method for synthesizing 2-amino-6-bromopyridine - Google Patents [patents.google.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. mdpi.com [mdpi.com]
- 5. Molecular structure of tris[(6-bromopyridin-2-yl)methyl]amine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 6-Bromo-2-pyridinecarboxaldehyde 97 34160-40-2 [sigmaaldrich.com]
Procedure for N-alkylation of pyrrolidin-3-amine with 2-(bromomethyl)-6-bromopyridine
An In-depth Technical Guide to the Synthesis of 1-((6-bromopyridin-2-yl)methyl)pyrrolidin-3-amine
Authored by: Gemini, Senior Application Scientist
Abstract
This application note provides a comprehensive, field-proven protocol for the selective N-alkylation of pyrrolidin-3-amine with 2-(bromomethyl)-6-bromopyridine. The synthesis of N-substituted aminopyridines is a cornerstone in the development of novel therapeutics and advanced materials. This guide addresses the common challenge of overalkylation in primary amine reactions by leveraging the differential reactivity of the electrophile and optimizing reaction conditions.[1][2] We will delve into the mechanistic rationale behind the procedural choices, offering a self-validating protocol designed for reproducibility and scalability. This document is intended for researchers, medicinal chemists, and process development scientists seeking a robust method for synthesizing the target compound, a valuable intermediate for further functionalization.
Introduction: Navigating the Challenge of Selective Mono-Alkylation
The N-alkylation of primary amines is a fundamental transformation in organic synthesis. However, it is often plagued by a lack of selectivity. The secondary amine product is frequently more nucleophilic than the starting primary amine, leading to a "runaway reaction" that produces significant quantities of the tertiary amine byproduct and even quaternary ammonium salts.[2][3]
The procedure detailed herein overcomes this hurdle through a strategic choice of electrophile: 2-(bromomethyl)-6-bromopyridine. This molecule possesses two bromine substituents with distinct reactivity profiles.[4]
-
The Bromomethyl Group (-CH₂Br): This benzylic-like bromide is highly activated towards Sₙ2 nucleophilic substitution.[4]
-
The 2-Bromo Group (C-Br on the pyridine ring): This aryl halide is significantly less reactive towards Sₙ2 substitution but is an excellent handle for subsequent transformations, such as palladium-catalyzed cross-coupling reactions.[4][5]
By exploiting this reactivity difference, we can achieve selective alkylation at the more labile bromomethyl position while preserving the aryl bromide for future synthetic manipulations. This guide provides a step-by-step methodology, from reagent preparation to product purification and characterization, ensuring a high-yield, high-purity synthesis.
Reaction Scheme and Mechanism
The reaction proceeds via a classical Sₙ2 mechanism. The primary amine of pyrrolidin-3-amine acts as the nucleophile, attacking the electrophilic carbon of the bromomethyl group. A non-nucleophilic base is used to scavenge the hydrobromic acid (HBr) generated during the reaction, preventing the protonation and deactivation of the amine nucleophile.
Scheme 1: N-alkylation of pyrrolidin-3-amine with 2-(bromomethyl)-6-bromopyridine
(Image depicting the reaction of pyrrolidin-3-amine with 2-(bromomethyl)-6-bromopyridine to form 1-((6-bromopyridin-2-yl)methyl)pyrrolidin-3-amine)
Experimental Protocol
This protocol is designed for a ~1.0 mmol scale reaction. It can be scaled accordingly, with adjustments to reaction times and purification methods.
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Molar Equiv. | Supplier/Grade | CAS Number |
| 2-(bromomethyl)-6-bromopyridine | 250.93 | 251 mg | 1.0 | Reagent Grade | 140193-79-5 |
| Pyrrolidin-3-amine | 86.14 | 150 mg | 1.75 | Reagent Grade | 115930-94-4 |
| Potassium Carbonate (K₂CO₃), anhydrous | 138.21 | 415 mg | 3.0 | Reagent Grade | 584-08-7 |
| Acetonitrile (ACN), anhydrous | 41.05 | 10 mL | - | HPLC Grade | 75-05-8 |
| Dichloromethane (DCM) | 84.93 | ~50 mL | - | Reagent Grade | 75-09-2 |
| Methanol (MeOH) | 32.04 | ~20 mL | - | Reagent Grade | 67-56-1 |
| Triethylamine (Et₃N) | 101.19 | ~1 mL | - | Reagent Grade | 121-44-8 |
| Saturated aq. Sodium Bicarbonate (NaHCO₃) | - | ~20 mL | - | - | - |
| Brine (Saturated aq. NaCl) | - | ~20 mL | - | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | As needed | - | Reagent Grade | 7757-82-6 |
| Silica Gel | - | As needed | - | 230-400 mesh | - |
Equipment
-
50 mL Round-bottom flask with a magnetic stir bar
-
Condenser and nitrogen/argon inlet
-
Magnetic stir plate
-
Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)
-
Rotary evaporator
-
Glass column for chromatography
-
TLC plates (silica gel 60 F₂₅₄)
Step-by-Step Procedure
Workflow Overview
Sources
Application Note: Preparation of Bidentate Nitrogen Ligands Containing Pyrrolidine
Executive Summary & Strategic Value
Pyrrolidine-based ligands derived from the "chiral pool" (specifically L-Proline) represent a cornerstone of asymmetric catalysis. Their rigid five-membered ring structure minimizes conformational flexibility, often resulting in superior enantioselectivity compared to acyclic analogs.
This guide details the preparation of two high-value ligand classes:
-
Chiral 1,2-Diamines: Specifically (S)-2-(Aminomethyl)pyrrolidine derivatives. These are privileged scaffolds for organocatalysis and precursors to Salen-type ligands.
-
Pyrrolidine-Oxazoline (PyrOx): A hemilabile, bidentate ligand class essential for iridium-catalyzed hydrogenations and palladium-catalyzed allylations.
Ligand Taxonomy & Design Logic
The following diagram illustrates the structural relationship between L-Proline and its bidentate derivatives.
Figure 1: Structural evolution from L-Proline to functional bidentate ligands.
Module A: Synthesis of Chiral 1,2-Diamines
Target: (S)-1-Boc-2-(aminomethyl)pyrrolidine Application: Precursor for sulfonamide organocatalysts and metal-salen complexes.
Reaction Scheme
-
Protection: L-Proline
N-Boc-L-Proline. -
Amidation: N-Boc-L-Proline + Ammonia/Amine
Amide. -
Reduction: Amide + LiAlH
Amine.[1]
Detailed Protocol
Step 1: Amide Formation (Mixed Anhydride Method)
Avoids racemization common with harsh coupling agents.
-
Setup: Flame-dry a 500 mL round-bottom flask (RBF) under Argon.
-
Reagents: Dissolve N-Boc-L-Proline (10.0 g, 46.5 mmol) and N-Methylmorpholine (NMM, 5.1 mL, 1.0 equiv) in anhydrous THF (150 mL).
-
Activation: Cool to -15 °C (ice/salt bath). Dropwise add Isobutyl chloroformate (6.1 mL, 1.0 equiv). Stir for 15 mins. White precipitate (NMM·HCl) will form.
-
Amination: Sparge ammonia gas (or add 28% NH
OH solution if water tolerance allows, though gas is preferred for yield) into the mixture for 30 mins at -15 °C. -
Workup: Warm to RT. Filter off salts.[2][3] Concentrate filtrate. Redissolve in EtOAc, wash with saturated NaHCO
, brine, dry over Na SO . -
Yield: Expect >90% of white solid (N-Boc-L-prolinamide).
Step 2: Reduction (The Critical Step)
Safety Note: LiAlH
-
Setup: 1 L 3-neck RBF with reflux condenser, under Argon.
-
Reduction: Suspend LiAlH
(3.5 g, 2.0 equiv) in dry THF (200 mL) at 0 °C. -
Addition: Dissolve the amide from Step 1 in THF (50 mL) and add dropwise.
-
Reflux: Warm to RT, then reflux for 4–6 hours. Monitor by TLC (stain with Ninhydrin; amide spot disappears).
-
Quench (Rochelle Salt Method):
-
Dilute with Et
O (200 mL). -
Add Saturated Aqueous Sodium Potassium Tartrate (Rochelle Salt) solution (approx. 10 mL per gram of LiAlH
). -
Crucial: Stir vigorously at RT for 1–2 hours until two clear layers form (organic layer and aqueous slurry). This breaks the aluminum-amine coordination complex.
-
Isolation: Separate organic layer.[5] Extract aqueous layer with DCM (2x). Combine organics, dry (Na
SO ), and concentrate.[5]
Quality Control (Module A)
| Parameter | Method | Acceptance Criteria |
| Appearance | Visual | Colorless to pale yellow oil |
| Identity | 1H NMR (CDCl3) | |
| Purity | GC-MS or HPLC | >95% |
| Optical Rotation | Polarimetry |
Module B: Synthesis of PyrOx Ligands
Target: (S)-2-(4-tert-butyl-4,5-dihydrooxazol-2-yl)pyrrolidine (tBu-PyrOx) Application: Asymmetric Heck reactions, Allylic alkylations.
Strategic Logic
Direct condensation of proline with amino alcohols often leads to low yields. The Two-Step Protocol (Amide formation
Detailed Protocol
Step 1: Coupling with Amino Alcohol
-
Reagents: Combine N-Cbz-L-Proline (or N-Boc, depending on stability needs) (10 mmol), (S)-tert-leucinol (10 mmol), EDC·HCl (1.1 equiv), and HOBt (1.1 equiv) in DCM (50 mL).
-
Base: Add DIPEA (2.5 equiv). Stir at RT for 12 hours.
-
Workup: Wash with 1M HCl, sat. NaHCO
, brine. Concentrate to obtain the hydroxy-amide.[6][7]ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
Step 2: Cyclodehydration (Mesyl Chloride Method)
Why this over Burgess Reagent? Scalability and cost, though Burgess is milder.
-
Activation: Dissolve hydroxy-amide (10 mmol) and Et
N (4.0 equiv) in dry DCM (50 mL) at 0 °C. -
Mesylation: Add Methanesulfonyl chloride (MsCl) (2.0 equiv) dropwise. Stir 1 hour at 0 °C.
-
Cyclization: Reflux the mixture for 12–24 hours. The internal base promotes displacement of the mesylate by the amide oxygen.
-
Deprotection (if using Cbz/Boc):
-
For Cbz: Hydrogenation (H
, Pd/C, MeOH). -
For Boc: TFA/DCM (1:1) at 0 °C.
-
-
Purification: Flash chromatography (Alumina is often better than Silica for free amines to prevent streaking).
Synthesis Workflow Visualization
Figure 2: Process flow for Module A (Diamine) and Module B (PyrOx).
Troubleshooting & "Senior Scientist" Tips
-
The "Gel" Problem (LiAlH
):-
Issue: Upon adding water to quench LiAlH
, a gray, slimy gel forms that traps product. -
Solution: Do not use simple acid/base quenches for pyrrolidines. Use the Rochelle Salt method described in Module A. It chelates Aluminum, creating two clean phases.
-
-
Epimerization Check:
-
Proline is prone to racemization at the
-carbon if heated with strong base. Always keep coupling reactions (Step 1 of both modules) below 0 °C during the activation phase. -
Validation: Derivatize a small aliquot with Mosher's acid chloride and analyze by
F NMR to check enantiomeric excess (ee).
-
-
Storage:
-
Free pyrrolidine ligands are hygroscopic and absorb CO
from the air (forming carbamates). Store under Argon at -20 °C.
-
References
-
Synthesis of Chiral 1,2-Diamines
-
Chowdari, N. S., et al. "Expedient Synthesis of Chiral 1,2- and 1,4-Diamines." Organic Letters, 2006.[8]
-
-
PyrOx Ligand Synthesis (General Protocol)
- Pfaltz, A. "Chiral Semicorrins and Related Nitrogen Heterocycles as Ligands in Asymmetric Catalysis." Accounts of Chemical Research, 1993.
-
LiAlH4 Workup (Rochelle Salt Method)
- Fieser, L. F., & Fieser, M. Reagents for Organic Synthesis.
- See also: "Workup for Aluminum Hydride Reductions."
-
Burgess Reagent vs.
-
Wipf, P., & Miller, C. P.[9] "A new synthesis of highly functionalized oxazolines." Tetrahedron Letters, 1992.
-
Sources
- 1. orgosolver.com [orgosolver.com]
- 2. chem.rochester.edu [chem.rochester.edu]
- 3. researchgate.net [researchgate.net]
- 4. Curly Arrow: Lithium Aluminium Hydride Reductions - Rochelle's Salt [curlyarrow.blogspot.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. journal.iisc.ac.in [journal.iisc.ac.in]
- 7. One-Step Synthesis of Oxazoline and Dihydrooxazine Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Proline Derivatives in Organic Synthesis [organic-chemistry.org]
- 9. atlanchimpharma.com [atlanchimpharma.com]
Buchwald-Hartwig amination using 1-[(6-Bromopyridin-2-yl)methyl]pyrrolidin-3-amine
An In-Depth Technical Guide to the Palladium-Catalyzed Buchwald-Hartwig Amination using 1-[(6-Bromopyridin-2-yl)methyl]pyrrolidin-3-amine
Introduction: The Strategic Importance of C-N Bond Formation
The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and agrochemical industries.[1] Aryl and heteroaryl amines are privileged structures found in a vast array of bioactive molecules.[2] The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as one of the most powerful and versatile methods for forming these critical bonds, largely supplanting harsher, traditional methods like the Ullmann condensation or nucleophilic aromatic substitution.[3][4] Its broad functional group tolerance, milder reaction conditions, and expansive substrate scope have cemented its role in both drug discovery and large-scale process chemistry.[2][5]
This guide focuses on the application of a specific, highly functionalized building block, 1-[(6-Bromopyridin-2-yl)methyl]pyrrolidin-3-amine , in the Buchwald-Hartwig reaction. This molecule is of particular interest as it contains a primary aliphatic amine, a common nucleophile in drug scaffolds, and a bromopyridine unit. The pyrrolidine moiety is a frequently occurring motif in FDA-approved drugs, valued for its ability to impart favorable physicochemical properties.[6] This document, designed for researchers and drug development professionals, provides a detailed protocol, mechanistic insights, and practical guidance for successfully employing this versatile substrate in C-N cross-coupling reactions.
Reaction Principle and Catalytic Cycle
The Buchwald-Hartwig amination facilitates the coupling of an amine with an aryl or heteroaryl halide (or pseudohalide).[7] The reaction is driven by a palladium catalyst, which cycles between Pd(0) and Pd(II) oxidation states.[8] The generally accepted mechanism involves three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[3][5]
-
Oxidative Addition : A low-coordinate, electron-rich Pd(0) complex, stabilized by a phosphine ligand, reacts with the aryl halide (Ar-X), inserting itself into the carbon-halogen bond. This forms a Pd(II) intermediate. The reactivity order for the halide is typically I > Br > Cl.[8]
-
Amine Coordination & Deprotonation : The amine nucleophile coordinates to the Pd(II) center. In the presence of a strong, non-nucleophilic base (e.g., sodium tert-butoxide), the coordinated amine is deprotonated to form a palladium-amido complex.[5]
-
Reductive Elimination : This is the final, product-forming step. The aryl group and the amido group couple, forming the desired C-N bond and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[3]
The choice of ligand is critical, as it must stabilize the palladium catalyst, promote oxidative addition, and facilitate the final reductive elimination step.[9] For challenging substrates, such as the 2-substituted pyridine in our topic compound, bulky, electron-rich biaryl phosphine ligands are often required to prevent catalyst poisoning by the pyridine nitrogen and achieve high yields.[10][11]
Detailed Experimental Protocol
This protocol describes a general procedure for the coupling of 1-[(6-Bromopyridin-2-yl)methyl]pyrrolidin-3-amine with a generic aryl bromide, using 4-bromotoluene as an example.
Reagents and Equipment
| Reagent/Equipment | Purpose | Supplier/Grade |
| 1-[(6-Bromopyridin-2-yl)methyl]pyrrolidin-3-amine | Amine Nucleophile | Synthesis Grade |
| 4-Bromotoluene | Aryl Halide | Reagent Grade, >99% |
| Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | Palladium Precatalyst | Catalyst Grade |
| XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) | Phosphine Ligand | Catalyst Grade |
| Sodium tert-butoxide (NaOtBu) | Base | >98%, anhydrous |
| Toluene | Solvent | Anhydrous, <50 ppm H₂O |
| Schlenk tube or sealed vial | Reaction Vessel | Oven-dried |
| Magnetic stirrer hotplate | Heating/Stirring | --- |
| Argon or Nitrogen gas supply | Inert Atmosphere | High Purity |
| Syringes and needles | Reagent Transfer | Sterile, dry |
| TLC plates (Silica gel 60 F₂₅₄) | Reaction Monitoring | --- |
| Ethyl acetate, Hexanes | Chromatography Solvents | HPLC Grade |
| Saturated aq. NH₄Cl, Brine | Workup Reagents | --- |
| Anhydrous Na₂SO₄ or MgSO₄ | Drying Agent | --- |
Step-by-Step Procedure
-
Reaction Setup (Inert Atmosphere) : To an oven-dried Schlenk tube containing a magnetic stir bar, add Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), XPhos (0.036 mmol, 3.6 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 eq.) under a counterflow of argon or inside a glovebox.[12] The use of a bulky, electron-rich ligand like XPhos is crucial for preventing coordination of the pyridine nitrogen to the palladium center, which can poison the catalyst.[10]
-
Addition of Reactants : To the same Schlenk tube, add the aryl halide (e.g., 4-bromotoluene, 1.0 mmol, 1.0 eq.) and 1-[(6-Bromopyridin-2-yl)methyl]pyrrolidin-3-amine (1.1 mmol, 1.1 eq.).
-
Solvent Addition : Seal the Schlenk tube with a septum. Add anhydrous toluene (5 mL) via syringe.
-
Degassing (Optional but Recommended) : For robust reactions, briefly evacuate and backfill the sealed tube with argon. Repeat this cycle three times to ensure all oxygen is removed.
-
Reaction Execution : Place the sealed tube in a preheated oil bath or heating block set to 100-110 °C. Stir the mixture vigorously. The reaction mixture typically turns a dark brown or reddish color, which is indicative of an active catalytic cycle.[10]
-
Monitoring : Monitor the reaction progress by TLC or LC-MS. To take an aliquot, briefly remove the flask from heat, cool slightly, and quickly draw a small sample via syringe under a positive pressure of argon. A typical reaction time is 12-24 hours.
-
Workup : Once the reaction is complete (as judged by the consumption of the limiting reagent), cool the mixture to room temperature.[13] Dilute the reaction mixture with ethyl acetate (20 mL) and filter it through a short plug of Celite® to remove palladium residues and inorganic salts.[10]
-
Extraction : Transfer the filtrate to a separatory funnel and wash with saturated aqueous ammonium chloride (15 mL) and then brine (15 mL). Separate the organic layer.
-
Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification : Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure product.
Experimental Workflow
Key Parameter Optimization
Achieving high yields in Buchwald-Hartwig amination often requires careful optimization of several parameters. The table below outlines key considerations, especially for a substrate containing a 2-substituted pyridine.
| Parameter | Options | Rationale & Expert Insights |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂, Pre-catalysts (e.g., XPhos Pd G3) | Pd₂(dba)₃ is a reliable Pd(0) source. Pd(OAc)₂ is a stable Pd(II) source that is reduced in situ.[14] Pre-catalysts, which are air-stable Pd(II) complexes, often provide more reproducible results by ensuring efficient generation of the active Pd(0) species.[15] |
| Ligand | Bulky Biarylphosphines :- XPhos, RuPhos, BrettPhosChelating Ligands :- BINAP, Xantphos | For 2-halopyridine substrates, bulky, electron-rich monodentate ligands like XPhos or RuPhos are superior.[10][16] They create a sterically hindered environment around the palladium, which prevents the pyridine nitrogen from coordinating and deactivating the catalyst.[10] |
| Base | NaOtBu, KOtBu, LHMDS, Cs₂CO₃ | A strong, non-nucleophilic base is required to deprotonate the amine-palladium complex.[5] NaOtBu is the most common and effective choice. LHMDS can be used for base-sensitive substrates.[17] Weaker bases like Cs₂CO₃ may be effective for aryl iodides but are often too slow for bromides or chlorides.[18] |
| Solvent | Toluene, Dioxane, THF, t-BuOH | Toluene and 1,4-dioxane are the most common and effective solvents due to their ability to dissolve the reagents and their relatively high boiling points.[10][19] The choice can sometimes affect reaction rates and solubility.[10] |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Catalyst Poisoning: The pyridine nitrogen is coordinating to the palladium center.[10]2. Inactive Catalyst: Reagents (solvent, amine) may contain water or oxygen.[10]3. Insufficient Temperature: Reaction is too slow at the set temperature. | 1. Switch to a bulkier ligand (e.g., RuPhos, BrettPhos) to sterically block the pyridine nitrogen.[10][11]2. Ensure all reagents are anhydrous and the system is rigorously purged with inert gas. Use a pre-catalyst for more reliable activation.[15]3. Increase the temperature in 10 °C increments, but do not exceed 120 °C to avoid catalyst decomposition.[10] |
| Formation of Palladium Black | Catalyst Decomposition: The ligand may not be robust enough at high temperatures, or the concentration of the active catalyst is too high, leading to aggregation. | Lower the reaction temperature and increase the reaction time.[10] Ensure the correct palladium-to-ligand ratio (typically 1:1 to 1:2.2) is used. Consider a more robust ligand system. |
| Side Product Formation | 1. Double Arylation: The product amine reacts with another molecule of aryl halide.2. Hydrodehalogenation: The aryl halide is reduced to an arene. | 1. Use a slight excess of the primary amine (1.1-1.2 eq.) to outcompete the secondary amine product. This is less of an issue when the product is a bulky secondary amine.2. This can occur via β-hydride elimination if the amine has α-protons on an open chain, though it is not an issue for the pyrrolidine substrate. It can also indicate catalyst decomposition pathways. Re-optimize the catalyst system.[3] |
Safety Precautions
-
Palladium Catalysts : Palladium compounds can be toxic and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Phosphine Ligands : Many phosphine ligands are air-sensitive and can be irritants. Handle them under an inert atmosphere.
-
Bases : Sodium tert-butoxide is a strong base and is corrosive and moisture-sensitive. Lithium hexamethyldisilazide (LHMDS) is typically supplied as a solution in flammable solvents. Handle with care to avoid contact with skin and eyes.
-
Solvents : Toluene and other organic solvents are flammable and should be handled away from ignition sources.
Conclusion
The Buchwald-Hartwig amination of 1-[(6-Bromopyridin-2-yl)methyl]pyrrolidin-3-amine offers an efficient and modular route to complex diaminopyridine derivatives, which are valuable scaffolds in medicinal chemistry.[20] Success with this specific substrate hinges on mitigating catalyst inhibition from the pyridine nitrogen. By employing sterically demanding biarylphosphine ligands, maintaining a rigorously inert reaction environment, and carefully selecting the base and solvent, researchers can reliably access a diverse range of C-N coupled products. The protocol and insights provided herein serve as a robust starting point for the application of this important building block in the synthesis of novel molecules for drug discovery and development.
References
-
Wikipedia. Buchwald–Hartwig amination. Available from: [Link]
-
Wikipedia. Dialkylbiaryl phosphine ligands. Available from: [Link]
-
Jiang, D. et al. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. PMC. Available from: [Link]
-
Valente, C. et al. Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. ResearchGate. Available from: [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. Available from: [Link]
-
Organic Synthesis. Buchwald-Hartwig Coupling. Available from: [Link]
-
Nolan, S. P. et al. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Available from: [Link]
-
RSC Publishing. Hierarchical phosphorus-enriched organic polymer supports for immobilized palladium catalysts: enabling green and efficient Buchwald–Hartwig amination. Available from: [Link]
-
Shimasaki, T. et al. Development of New Phosphine Ligands (BRIDPs) for Efficient Palladium-Catalyzed Coupling Reactions and Their Application to Industrial Processes. SciSpace. Available from: [Link]
-
Organic Syntheses. Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Available from: [Link]
-
Ji, Y. et al. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. PubMed. Available from: [Link]
-
Leadbeater, N. E. et al. Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available from: [Link]
-
MDPI. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Available from: [Link]
-
RSC Publishing. Organic & Biomolecular Chemistry. Available from: [Link]
-
JACS Au. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. Available from: [Link]
-
ResearchGate. Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. Available from: [Link]
-
Reddit. Help troubleshooting a Buchwald-Hartwig amination?. Available from: [Link]
-
ResearchGate. A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF. Available from: [Link]
-
Synthesis Spotlight. Buchwald–Hartwig Amination with Aqueous Ammonia. Available from: [Link]
-
Buchwald, S. L. et al. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. PMC. Available from: [Link]
-
PMC. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. Available from: [Link]
-
Chemistry Stack Exchange. Buchwald-Hartwig coupling troubleshooting. Available from: [Link]
-
Wordpress. Specific Solvent Issues with Buchwald-Hartwig Amination. Available from: [Link]
-
PMC. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. Available from: [Link]
-
YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Available from: [Link]
-
PMC. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Available from: [Link]
-
The Royal Society of Chemistry. Efficient synthesis of amino-pyridine derivatives by copper catalyzed amination reactions. Available from: [Link]
-
PMC. Molecular structure of tris[(6-bromopyridin-2-yl)methyl]amine. Available from: [Link]
Sources
- 1. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. enamine.net [enamine.net]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. youtube.com [youtube.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. researchgate.net [researchgate.net]
- 16. Dialkylbiaryl phosphine ligands - Wikipedia [en.wikipedia.org]
- 17. Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 20. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-[(6-Bromopyridin-2-yl)methyl]pyrrolidin-3-amine
Introduction
This technical support guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 1-[(6-Bromopyridin-2-yl)methyl]pyrrolidin-3-amine. This compound is a valuable building block in medicinal chemistry, and its efficient synthesis is crucial for advancing research programs. The predominant and most reliable synthetic route involves a two-step process: the formation of the key intermediate, 6-bromo-2-pyridinecarboxaldehyde, followed by a reductive amination with pyrrolidin-3-amine. This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you overcome common challenges and optimize your reaction yield and purity.
Core Synthetic Strategy: Reductive Amination
The most effective method for coupling the pyridine and pyrrolidine moieties is through reductive amination (also known as reductive alkylation). This process involves the reaction of a carbonyl group (the aldehyde) with a primary or secondary amine to form an intermediate imine (or iminium ion), which is then reduced in situ by a hydride-based reducing agent to yield the target amine.[1][2] This one-pot approach is highly efficient and generally avoids the over-alkylation issues that can plague direct alkylation methods with alkyl halides.[2][3]
Caption: Overall workflow for the synthesis of the target compound.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis.
Q1: My reductive amination reaction is showing low conversion to the final product. What are the most likely causes and how can I improve the yield?
A1: Low yield in a reductive amination is a frequent problem that can typically be traced to one of several factors. A systematic diagnosis is key.[4]
-
Inefficient Imine Formation: The formation of the imine intermediate is a critical, equilibrium-driven step.[1]
-
Causality: The reaction is often catalyzed by mild acid, which protonates the carbonyl oxygen, making the carbon more electrophilic. However, too much acid will protonate the amine starting material, rendering it non-nucleophilic.
-
Solution: Add a catalytic amount (e.g., 0.5-1.0 equivalents) of a weak acid like acetic acid to your reaction mixture. Ensure your starting amine is the free base; if you are using an amine salt (e.g., a hydrochloride salt), you must add a full equivalent of a non-nucleophilic base (like triethylamine) to liberate the free amine first.[5]
-
-
Reagent Quality:
-
Causality: The aldehyde can oxidize to the corresponding carboxylic acid upon prolonged exposure to air. The reducing agent can degrade if exposed to moisture.
-
Solution: Use freshly opened or properly stored 6-bromo-2-pyridinecarboxaldehyde. Verify the activity of your reducing agent, especially if the bottle is old.
-
-
Choice of Reducing Agent:
-
Causality: Not all reducing agents are suitable. A strong reducing agent like Lithium Aluminum Hydride (LAH) is non-selective and will simply reduce the aldehyde. Sodium Borohydride (NaBH₄) can work, but it is also capable of reducing the starting aldehyde, leading to an alcohol byproduct.[2]
-
Solution: The preferred reagent for this transformation is Sodium Triacetoxyborohydride (NaBH(OAc)₃) . It is a milder, more selective reducing agent that readily reduces the iminium ion intermediate but is slow to react with the starting aldehyde, thus minimizing side reactions.[2]
-
Caption: Troubleshooting workflow for low reaction yield.
Q2: I am observing a significant amount of (6-bromopyridin-2-yl)methanol as a byproduct. How can I prevent this?
A2: The formation of the corresponding alcohol is a classic sign of a non-selective reducing agent.
-
Causality: This occurs when the hydride reagent reduces the starting aldehyde faster than the amine can condense to form the imine. This is particularly common when using a reactive hydride like Sodium Borohydride (NaBH₄) in a protic solvent.
-
Solution: The most effective solution is to switch your reducing agent to Sodium Triacetoxyborohydride (NaBH(OAc)₃) .[2] Its steric bulk and attenuated reactivity make it highly selective for the protonated imine intermediate over the neutral aldehyde. Running the reaction in an aprotic solvent like Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) will also favor the desired outcome.
Q3: Purification of the final product by column chromatography is difficult due to severe tailing. What is the best way to purify this basic amine?
A3: Tailing is a very common issue when purifying basic compounds like your target molecule on standard, slightly acidic silica gel.[6][7] The basic nitrogen atom interacts strongly with the acidic silanol groups (Si-OH) on the silica surface, causing poor separation and streaked elution.
-
Option 1: Modify the Chromatographic Conditions:
-
Option 2: Use Acid-Base Extraction (Liquid-Liquid Extraction):
-
Solution: This is a highly effective, non-chromatographic method for isolating basic compounds.[6] A detailed protocol is provided below. The principle is to protonate your basic product with an acid, making it water-soluble and allowing you to wash away neutral or acidic organic impurities. Then, you basify the aqueous layer to deprotonate your product, making it organic-soluble again for extraction.
-
Q4: Are there any critical parameters to consider when synthesizing the 6-bromo-2-pyridinecarboxaldehyde precursor?
A4: Yes, the synthesis of the aldehyde precursor via lithiation of 2,6-dibromopyridine is a powerful but technically demanding reaction.
-
Causality: This reaction involves the formation of a highly reactive organolithium intermediate. This intermediate is extremely sensitive to both moisture and temperature.[8] Any trace of water will quench the organolithium, and if the temperature rises, side reactions can occur.
-
Solution:
-
Strict Anhydrous Conditions: Ensure all glassware is oven-dried or flame-dried. Use anhydrous solvents (e.g., dry THF or diethyl ether) and perform the reaction under an inert atmosphere (Nitrogen or Argon).
-
Temperature Control: The addition of n-butyllithium (n-BuLi) must be performed at a very low temperature, typically -78 °C (a dry ice/acetone bath).[8] Maintain this low temperature during the subsequent addition of the electrophile (anhydrous DMF). Allowing the reaction to warm prematurely will drastically reduce your yield.
-
Optimizing Reaction Parameters
The following table summarizes the impact of key variables on the reductive amination step.
| Parameter | Options | Recommended | Rationale & Impact on Yield |
| Reducing Agent | NaBH₄, NaBH₃CN, NaBH(OAc)₃ | NaBH(OAc)₃ | Provides the highest selectivity for the imine intermediate over the starting aldehyde, minimizing alcohol byproduct formation and maximizing yield.[2] |
| Solvent | Methanol, Ethanol, DCM , DCE , THF | DCM or DCE | Aprotic solvents prevent the deactivation of the reducing agent and avoid side reactions associated with protic solvents like methanol. |
| pH / Catalyst | None, Acetic Acid , HCl | Catalytic Acetic Acid | A weak acid catalyst accelerates the initial, rate-limiting imine formation. Strong acids can protonate the starting amine, inhibiting the reaction.[1] |
| Temperature | 0 °C to Reflux | Room Temperature | The reaction generally proceeds efficiently at ambient temperature. Cooling may slow the reaction, while heating is usually unnecessary and can promote side reactions. |
| Stoichiometry | 1:1 Aldehyde:Amine | 1.0 : 1.1-1.2 | A slight excess of the less expensive or more volatile reagent (often the amine) can help drive the equilibrium towards imine formation. |
Experimental Protocols
Protocol 1: Synthesis of 6-bromo-2-pyridinecarboxaldehyde
-
Materials: 2,6-Dibromopyridine, Anhydrous Tetrahydrofuran (THF), n-Butyllithium (n-BuLi, 2.5 M in hexanes), Anhydrous N,N-Dimethylformamide (DMF).
-
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add 2,6-dibromopyridine (1.0 eq.) and anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (1.05 eq.) dropwise via syringe over 30 minutes, ensuring the internal temperature does not exceed -70 °C.
-
Stir the resulting mixture at -78 °C for 1 hour.
-
Add anhydrous DMF (1.5 eq.) dropwise, again maintaining a temperature below -70 °C.
-
After the addition is complete, stir the reaction at -78 °C for an additional 2 hours.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at -78 °C.
-
Allow the mixture to warm to room temperature. Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude aldehyde by flash column chromatography on silica gel.
-
Protocol 2: Synthesis of 1-[(6-Bromopyridin-2-yl)methyl]pyrrolidin-3-amine
-
Materials: 6-bromo-2-pyridinecarboxaldehyde, Pyrrolidin-3-amine, Dichloromethane (DCM), Acetic Acid, Sodium Triacetoxyborohydride (NaBH(OAc)₃).
-
Procedure:
-
To a round-bottom flask, add 6-bromo-2-pyridinecarboxaldehyde (1.0 eq.), pyrrolidin-3-amine (1.1 eq.), and DCM.
-
Add glacial acetic acid (1.0 eq.) to the mixture and stir at room temperature for 1 hour to facilitate imine formation.
-
In a single portion, add Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) to the stirring solution. Note: The addition may cause some gas evolution.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS (typically complete within 3-12 hours).
-
Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Stir vigorously for 30 minutes, then transfer the mixture to a separatory funnel.
-
Separate the layers and extract the aqueous layer twice more with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Protocol 3: Purification via Acid-Base Extraction
-
Procedure:
-
Dissolve the crude product from Protocol 2 in a suitable organic solvent like ethyl acetate or DCM.
-
Transfer the solution to a separatory funnel and extract three times with 1 M hydrochloric acid (HCl). Your basic product will move into the aqueous (acidic) layer.
-
Combine the aqueous layers in a clean flask. You may perform an optional "back-wash" by extracting this acidic layer once with ethyl acetate to remove any residual neutral impurities.
-
Cool the aqueous layer in an ice bath and slowly add a base, such as 3 M sodium hydroxide (NaOH) or solid potassium carbonate (K₂CO₃), with stirring until the pH is >10.
-
Extract the now basic aqueous solution three times with fresh DCM or ethyl acetate. Your deprotonated product will move back into the organic layer.
-
Combine these final organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified product.
-
References
- BenchChem. (2025).
- BenchChem. (2025). Troubleshooting common issues in pyridine synthesis.
- BenchChem. (2025). Common side reactions in the synthesis of substituted pyrrolidines.
- Wikipedia. (n.d.).
- Reisman, S. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry.
- National Center for Biotechnology Information. (2024). Molecular structure of tris[(6-bromopyridin-2-yl)methyl]amine. PubMed Central.
- Sigma-Aldrich. (n.d.).
- Waheed, S., et al. (2023). Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts.
- BenchChem. (2025).
Sources
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Molecular structure of tris[(6-bromopyridin-2-yl)methyl]amine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Bromopyridine Isomers
Topic: Flash Chromatography Strategies for 6-Bromopyridine (2-Bromopyridine) & Regioisomers Ticket ID: #BP-ISO-001 Responder: Dr. A. Vance, Senior Application Scientist[1]
Core Directive & Nomenclature Clarification
User Query: "How do I purify 6-bromopyridine isomers using flash chromatography?"
Scientist’s Note: Before proceeding, we must address a critical nomenclature nuance. In unsubstituted pyridine rings, positions 2 and 6 are chemically equivalent.[1] Therefore, "6-bromopyridine" is synonymous with 2-bromopyridine (CAS: 109-04-6) .[1]
If your synthesis involves a substituted scaffold (e.g., 2-amino-6-bromopyridine), the 6-position is distinct. However, this guide focuses on the challenging separation of the fundamental bromopyridine regioisomers (2-, 3-, and 4-bromo) and common byproducts like 2,6-dibromopyridine.
The Chemistry of Separation (The "Why")
To separate these isomers, you cannot rely solely on polarity; you must understand their basicity (pKa) .[1] Silica gel is acidic (
Isomer Property Matrix
| Isomer | Structure Note | State (RT) | pKa (Conj. Acid) | Interaction with Silica | Elution Order (Normal Phase) |
| 2,6-Dibromopyridine | Sterically hindered N | Solid | < 0 | Negligible | 1st (Fastest) |
| 2-Bromopyridine | Br adjacent to N (-I effect) | Liquid | 0.71 | Weak | 2nd |
| 3-Bromopyridine | Br meta to N | Liquid | 2.84 | Moderate | 3rd |
| 4-Bromopyridine | Br para to N | Solid (often HCl salt) | ~3.8 | Strong (Severe Tailing) | 4th (Slowest) |
Key Insight: The 2-bromo isomer (your target) is the least basic mono-isomer due to the strong inductive withdrawal of the adjacent bromine atom. It will elute significantly earlier than the 3- or 4- isomers.[1]
Troubleshooting Guide: The "Sticky" Peak Problem
Issue: "My pyridine peaks are streaking/tailing across the column, destroying resolution."
Diagnosis:
This is "Silanol Activity."[1] The basic nitrogen of the pyridine is hydrogen-bonding with the acidic protons on the silica surface (
The Solution: Mobile Phase Modifiers You must block these silanol sites using a sacrificial base.[1]
Protocol A: The Triethylamine (TEA) Method
Standard for Normal Phase Silica
-
Select Solvent System: Hexane/Ethyl Acetate (Hex/EtOAc) is standard.[1] For more polar isomers, Dichloromethane/Methanol (DCM/MeOH) is used but requires care (see FAQ).
-
Prepare Modifier: Add 1% Triethylamine (TEA) to both solvent bottles (Weak and Strong).
-
Why both? If you only add it to the strong solvent, the TEA concentration changes during the gradient, causing baseline drift.
-
-
Column Pre-Treatment (Crucial Step):
Protocol B: The "Amine-Functionalized" Alternative
If you cannot use TEA (e.g., sensitive to basic workup)
Switch to an Amine-Bonded Silica Column (e.g., NH2-silica).[1]
-
Benefit: The stationary phase is already basic.[1] No modifiers are needed in the solvent.[1]
-
Trade-off: Lower loading capacity than standard silica.[1]
Step-by-Step Purification Workflow
Scenario: You have a crude reaction mixture containing 2-bromopyridine, unreacted pyridine, and 2,6-dibromopyridine byproduct.
Step 1: Sample Loading[1]
-
Liquid Loading: For 2-bromopyridine (liquid), dissolve in a minimum volume of 10% DCM in Hexane.[1]
-
Dry Loading (Preferred): If you have 2,6-dibromopyridine (solid) or significant tar, adsorb the crude onto silica or Celite.
-
Ratio: 1g crude : 3g sorbent.[1]
-
Why? Prevents the solid byproduct from crystallizing at the head of the column and blocking flow.
-
Step 2: Gradient Design
-
Column: 12g - 40g Silica (High Performance Spherical preferred).[1]
-
Flow Rate: 30 mL/min (for 12g column).
-
Solvents:
-
Solvent A: Hexanes + 1% TEA
-
Solvent B: Ethyl Acetate + 1% TEA
-
Gradient Profile:
-
0% B (2 CV): Elute non-polar impurities.
-
0% -> 10% B (5 CV): 2,6-Dibromopyridine elutes here (very non-polar).[1]
-
10% -> 30% B (10 CV): 2-Bromopyridine elutes (Target).
-
30% -> 60% B (5 CV): 3-Bromopyridine (if present).
-
60% -> 100% B: 4-Bromopyridine and polar tars.[1]
Visualizing the Logic
Workflow Decision Tree
Caption: Decision matrix for loading and solvent modification based on impurity profile.
Frequently Asked Questions (FAQs)
Q: Can I use DCM/MeOH instead of Hexane/EtOAc? A: Yes, but be careful.[1] Methanol is very strong.[1] For 2-bromopyridine, DCM/MeOH is often too strong, causing the compound to elute in the void volume (solvent front). Use Hexane/EtOAc first.[1] Only switch to DCM/MeOH (0-10% MeOH) if you are trying to elute the highly polar 4-bromopyridine or Pyridine-N-oxides.[1]
Q: Why does my 4-bromopyridine peak look like a shark fin (fronting)? A: This is likely solubility overload , not silanol tailing. 4-Bromopyridine (often a salt) is poorly soluble in Hexane.[1]
-
Fix: Use the Dry Loading technique described in Module 4. Ensure the sample is fully adsorbed before running.[1]
Q: I see a crystalline solid in my fraction collector tubes for the early spots. What is it? A: That is likely 2,6-dibromopyridine .[1] It has a high melting point (118°C) and low solubility in hexane.[1] If it crystallizes in the column, it can block flow. This is why we keep the flow rate moderate and avoid overloading.
Q: How do I remove the TEA from my purified product? A: TEA has a low boiling point (89°C), but it can form salts.
-
If TEA remains, dissolve the oil in EtOAc and wash with saturated NaHCO3 (Do not use strong acid, or you will protonate your pyridine and lose it to the aqueous layer).
-
Dry over Na2SO4 and re-concentrate.
References
-
Still, W. C., Kahn, M., & Mitra, A. (1978).[5] "Rapid chromatographic techniques for preparative separations with moderate resolution." The Journal of Organic Chemistry, 43(14), 2923–2925.[5] Link
-
Teledyne ISCO. (2023).[1][6] "Purification of Heterocycles: Pyridines." Application Note AN86. Link
-
National Center for Biotechnology Information. (2025).[1] "PubChem Compound Summary for CID 12286, 3-Bromopyridine." Link
-
Biotage. (2020).[1] "Strategies for Flash Purification of Ionizable Compounds." The Flash Purification Blog. Link
-
Reich, H. J. (2023).[1] "pKa Values of Pyridines." University of Wisconsin-Madison Chemistry Data. Link
Sources
Validation & Comparative
Technical Guide: 1H NMR Characterization of 2,6-Disubstituted Pyridine Rings
Executive Summary
In medicinal chemistry, the 2,6-disubstituted pyridine scaffold is a privileged structure, serving as a critical pharmacophore in drugs ranging from kinase inhibitors to antihistamines. However, synthetic routes often yield regioisomeric mixtures (e.g., 2,4- or 2,5-isomers) that are difficult to separate by chromatography alone.
This guide provides a definitive technical framework for characterizing 2,6-disubstituted pyridines using 1H NMR. Unlike standard spectral libraries that simply list peaks, this document focuses on the diagnostic exclusion criteria —specifically, how to use symmetry operations and coupling constants (
Part 1: The Core Signature (The 2,6-Paradigm)
The definitive identification of a 2,6-disubstituted pyridine relies on two distinct spectral features: the "
The " -Proton Vacuum"
The most immediate diagnostic tool is negative evidence. Unsubstituted pyridine possesses
-
2,6-Disubstituted: Both
-positions are occupied. The spectrum will show no signals above 8.0 ppm (unless the substituents themselves are highly electron-withdrawing aromatics). -
Alternative Isomers (2,3-, 2,4-, 2,5-): All retain at least one
-proton. The presence of a doublet or singlet in the 8.2 – 8.8 ppm range effectively rules out the 2,6-isomer.
The Spin System ( )
If the substituents at positions 2 and 6 are identical (
-
H4 (
-proton): Located on the symmetry axis. It couples to both H3 and H5. Since H3 and H5 are chemically equivalent, H4 appears as a Triplet ( ) . -
H3 and H5 (
-protons): These are chemically and magnetically equivalent. They couple only to H4. They appear as a Doublet ( ) .[1][2][3] -
Integration Ratio: The integration must be exactly 1:2 (H4 : H3+H5).
Key Coupling Constant (
Part 2: Comparative Analysis (Alternatives vs. Product)
The following table contrasts the 2,6-target against its most common synthetic impurities.
Table 1: Isomer Differentiation Matrix
| Feature | 2,6-Disubstituted (Target) | 2,4-Disubstituted (Alternative) | 2,5-Disubstituted (Alternative) |
| Symmetry | Symmetric ( | Asymmetric | Asymmetric |
| Absent | Present (H6, doublet) | Present (H6, singlet/fine split) | |
| Spin System | |||
| H3 Signal | Part of Doublet (equiv. to H5) | Singlet (or | Doublet ( |
| Diagnostic |
*Assuming identical substituents at R2 and R6.
Visualizing the Logic Flow
The following diagram illustrates the decision process for assigning the regioisomer.
Figure 1: Decision tree for distinguishing pyridine regioisomers based on chemical shift and multiplicity.
Part 3: Experimental Protocols
To ensure the coupling constants and integration values are accurate (critical for the symmetry argument), the experimental setup must prevent line broadening caused by exchangeable protons or concentration effects.
Protocol 1: Sample Preparation for High-Resolution 1H NMR
Objective: Minimize signal broadening and solvent-solute stacking interactions.
-
Solvent Selection:
-
Standard: CDCl
(99.8% D) . Preferred for non-polar substituents. It minimizes viscosity and usually provides the sharpest lines for -coupling analysis. -
For Polar Substituents (Amides/Acids): DMSO-d
. -
Warning: Pyridine nitrogens can hydrogen bond with residual water or acidic protons in the solvent, causing peak shifting. Ensure solvents are stored over molecular sieves.
-
-
Concentration:
-
Target 5–10 mg of compound in 0.6 mL of solvent.[2]
-
Causality: High concentrations (>20 mg/mL) in aromatic systems can lead to
- stacking, which causes concentration-dependent upfield shifts and line broadening, obscuring fine splitting patterns (like small meta-couplings).
-
-
Shimming:
-
Manual shimming of
and is recommended if the automated routine fails to achieve a linewidth at half-height ( ) of < 0.5 Hz on the solvent residual peak.
-
Protocol 2: Solvent Troubleshooting (The "Solvent Shift")
If signal overlap obscures the diagnostic triplet/doublet pattern, utilize the Solvent Shift Technique . Pyridines exhibit significant solvent-induced shifts (SIS) due to the lone pair on the nitrogen.
| Proton Position | Shift in CDCl | Shift in DMSO-d | Effect |
| H3/H5 ( | ~7.2 ppm | ~7.4 - 7.6 ppm | Moderate Downfield Shift |
| H4 ( | ~7.7 ppm | ~7.9 - 8.1 ppm | Significant Downfield Shift |
Method:
-
Run spectrum in CDCl
.[1][4][5] -
If H3/H5 overlaps with substituent signals (e.g., phenyl rings), dry the sample and redissolve in DMSO-d
or Acetone-d . -
The pyridine ring protons will shift downfield significantly more than alkyl substituent protons, often resolving the overlap.
Part 4: Advanced Visualization (Spin System)
Understanding the coupling network is vital when substituents are asymmetric (
Figure 2: Spin coupling network. In symmetric 2,6-pyridines, H3 and H5 are magnetically equivalent, making the H3-H5 coupling invisible and simplifying H4 to a triplet.
References
-
Reich, H. J. (2020).[6] Proton NMR Chemical Shifts. University of Wisconsin-Madison.[6] Retrieved from [Link]
- Authoritative source for chemical shift ranges and coupling constants in arom
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[5]
- Standard text citing the specific coupling constants ( vs ) in pyridine systems.
- Provides specific experimental protocols for 2,6-disubstituted pyridine analysis.
-
Abraham, R. J., et al. (2006).[5] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry. Retrieved from [Link]
- Source for the solvent shift troubleshooting protocols.
Sources
- 1. che.hw.ac.uk [che.hw.ac.uk]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Analyzing Coupling Constants [sites.science.oregonstate.edu]
- 4. Pyridine(110-86-1) 1H NMR [m.chemicalbook.com]
- 5. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. organicchemistrydata.org [organicchemistrydata.org]
LC-MS fragmentation patterns for brominated aminopyrrolidines
An In-Depth Guide to LC-MS Fragmentation Patterns of Brominated Aminopyrrolidines
Authored by: A Senior Application Scientist
Introduction: The Growing Importance of Brominated Aminopyrrolidines in Drug Discovery
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous successful therapeutic agents. Its conformational rigidity and ability to engage in key hydrogen bonding interactions make it an attractive design element. When functionalized with a bromine atom, these aminopyrrolidine structures gain unique properties. Bromine can act as a bioisostere for other groups, enhance binding affinity through halogen bonding, and serve as a synthetic handle for further molecular elaboration. Consequently, the precise structural characterization of these compounds is a critical step in the drug development pipeline.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the analytical cornerstone for this task, offering unparalleled sensitivity and structural information.[1][2] However, the fragmentation behavior of these molecules is nuanced, governed by a complex interplay between the basic pyrrolidine nitrogen, the electronegative bromine atom, and the overall molecular architecture. This guide provides a deep dive into the characteristic fragmentation patterns of brominated aminopyrrolidines, offering field-proven insights and methodologies to aid researchers in their structural elucidation efforts. We will explore the causality behind fragmentation pathways, present self-validating experimental protocols, and compare the fragmentation of structural isomers to highlight key diagnostic differences.
The Foundational Principles: Ionization and Fragmentation
To accurately interpret a mass spectrum, one must first understand how the ions are generated and fragmented. For brominated aminopyrrolidines, this journey almost invariably begins with Electrospray Ionization (ESI) and proceeds to Collision-Induced Dissociation (CID).
Electrospray Ionization (ESI): The Gentle Start
The inherent basicity of the pyrrolidine nitrogen makes these molecules prime candidates for positive-ion ESI. The analysis is typically conducted in an acidic mobile phase (e.g., containing 0.1% formic acid). The low pH ensures the amine is protonated in solution, facilitating the formation of abundant protonated molecules, [M+H]+, during the ESI process. This "soft" ionization technique is crucial as it minimizes premature fragmentation in the ion source, preserving the molecular ion for subsequent MS/MS analysis.
Collision-Induced Dissociation (CID): Unveiling the Structure
Collision-Induced Dissociation (CID) is the engine of structural elucidation in tandem mass spectrometry.[3] In this process, the mass-selected [M+H]+ precursor ions are accelerated into a collision cell filled with an inert gas (like argon or nitrogen). This kinetic energy is converted into internal energy upon collision, leading to bond vibrations and, ultimately, fragmentation.[3] The resulting product ions are then analyzed to generate the MS/MS spectrum, which serves as a structural fingerprint of the molecule.
The Signature Fragmentation Pathways
The fragmentation of brominated aminopyrrolidines is directed by several key structural features: the bromine atom's isotopic signature, the stability of the charged pyrrolidine ring, and the position of the bromine substituent.
The Bromine Isotope Pattern: An Unmistakable Signature
Nature provides a convenient internal marker for any bromine-containing compound. Bromine has two stable isotopes, 79Br and 81Br, with a near 1:1 natural abundance (50.7% and 49.3%, respectively).[4] This results in a characteristic isotopic pattern for any bromine-containing ion, which appears as a pair of peaks (a doublet) separated by two mass-to-charge units (m/z) with roughly equal intensity.[4] This "M/M+2" pattern is the first and most definitive piece of evidence to confirm the presence of a single bromine atom in a precursor or fragment ion.[5][6]
The Pyrrolidine Ring: A Hub of Fragmentation
The pyrrolidine ring and its associated nitrogen atom are the primary drivers of fragmentation.
-
Alpha (α)-Cleavage: The most common fragmentation pathway for cyclic amines involves cleavage of the bond alpha to the nitrogen atom.[7][8][9] This leads to the formation of a stable, resonance-stabilized iminium ion.
-
Ring Opening and Subsequent Losses: Following initial α-cleavage, the ring can open, leading to a series of neutral losses, typically of small alkene molecules, as the opened chain fragments further.[8]
-
Neutral Loss of the Pyrrolidine Moiety: In some cases, particularly with specific substitution patterns or when using higher in-source energy, the entire pyrrolidine group can be lost as a neutral molecule. A recent study on pyrrolidine-containing KRAS inhibitors demonstrated that this can be intentionally induced to generate a core fragment ion, which can then be subjected to MS/MS for more informative fragmentation of the main scaffold.[10]
The Influence of Bromine Position: A Comparative Analysis
The position of the bromine atom relative to the pyrrolidine ring dramatically influences the resulting fragmentation pattern. Let's consider two hypothetical isomers to illustrate this principle: 2-(Bromomethyl)pyrrolidine (Isomer A) and 3-Bromopyrrolidine (Isomer B).
Experimental Workflow: A Self-Validating Protocol
The following protocol outlines a robust method for analyzing brominated aminopyrrolidines. The inclusion of both full scan and data-dependent MS/MS acquisitions ensures that no potential compounds are missed while generating high-quality fragmentation data for identification.
Logical Workflow Diagram
Caption: High-level workflow for LC-MS/MS analysis.
Detailed Methodologies
Table 1: Liquid Chromatography (LC) Parameters
| Parameter | Setting | Rationale |
|---|---|---|
| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) | Provides excellent retention and separation for small, moderately polar molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acid modifier promotes [M+H]+ ion formation for ESI+. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic solvent for reversed-phase separation. |
| Gradient | 5% to 95% B over 10 minutes | A standard gradient to elute compounds across a range of polarities. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column to ensure sharp peaks. |
| Column Temp. | 40 °C | Improves peak shape and reproducibility. |
| Injection Vol. | 2 µL | A typical volume to avoid column overloading. |
Table 2: Mass Spectrometry (MS) Parameters
| Parameter | Setting | Rationale |
|---|---|---|
| Ionization Mode | Electrospray Ionization, Positive (ESI+) | Optimal for basic amine compounds. |
| Scan Mode 1 | Full Scan MS | To detect all ionizable compounds and observe the bromine isotope pattern. |
| Mass Range | m/z 100 - 500 | Covers the expected mass range for the parent compounds and their fragments. |
| Scan Mode 2 | Data-Dependent MS/MS (Top 5) | Automatically selects the 5 most intense ions from the full scan for fragmentation. |
| Collision Gas | Argon | Standard inert gas for efficient collision-induced dissociation. |
| Collision Energy | Stepped (e.g., 15, 25, 40 eV) | Acquiring data at multiple energies ensures detection of both low-energy (stable) and high-energy (smaller) fragments, providing richer data. |
Comparative Fragmentation Analysis: Isomer A vs. Isomer B
Let's assume both isomers have a monoisotopic mass of approximately 177.01 g/mol for the [M+H]+ ion with 79Br.
Isomer A: 2-(Bromomethyl)pyrrolidine
For this isomer, the bromine is on a side chain. The fragmentation will be heavily influenced by the cleavage of the C-C bond between the ring and the bromomethyl group.
-
Key Fragmentation Pathway: A dominant pathway is the α-cleavage at the C2 position of the ring, leading to the loss of the bromomethyl radical (•CH2Br). However, a more likely event in CID is the formation of a stable aziridinium bridge followed by the loss of HBr, or direct cleavage leading to the formation of an iminium ion. The most characteristic fragmentation is often the loss of the entire sidechain.
Isomer B: 3-Bromopyrrolidine
Here, the bromine is directly attached to the pyrrolidine ring. This placement leads to different fragmentation routes.
-
Key Fragmentation Pathway: The primary fragmentation will likely involve the pyrrolidine ring itself. A common pathway is the loss of HBr (a neutral loss of 80/82 Da). This results in a stable, unsaturated pyrrolene ion. Subsequent fragmentation of this ion would then follow pathways typical for unsaturated cyclic amines.
Proposed Fragmentation Diagram
Caption: Predicted major fragmentation pathways for two isomers.
Summary of Diagnostic Fragments
Table 3: Comparison of Predicted Key Fragments
| m/z (Fragment Ion) | Proposed Structure / Loss | Diagnostic for Isomer A? | Diagnostic for Isomer B? | Rationale |
|---|---|---|---|---|
| 178 / 180 | [M+H]+ | No | No | Precursor ion, common to both. Confirms mass and bromine presence. |
| 98 | [M+H - Br•]+ or [M+H - HBr]+ | Possible | High | Loss of HBr is a very favorable pathway for halogens directly on a ring. While radical loss of Br is possible for both, the HBr loss is more diagnostic for Isomer B. |
| 84 | [M+H - •CH2Br]+ | High | No | This fragment corresponds to the intact protonated pyrrolidine ring, which requires cleavage of the side chain, unique to Isomer A. |
| 150 / 152 | [M+H - C2H4]+ | No | High | Loss of ethylene is a classic fragmentation pathway for a pyrrolidine ring itself, more likely when the ring is the primary site of initial fragmentation. |
This comparative approach demonstrates that while some fragments may be common, the presence and relative abundance of unique, diagnostic ions can effectively differentiate between isomers.
Conclusion
The LC-MS/MS analysis of brominated aminopyrrolidines is a powerful but intricate process. A successful structural elucidation hinges on a systematic approach that combines a robust analytical method with a deep understanding of fundamental fragmentation mechanisms. By paying close attention to the unmistakable bromine isotope pattern, understanding the cleavage tendencies of the pyrrolidine ring, and critically evaluating how substituent positions create diagnostic ions, researchers can confidently characterize these vital molecules. The methodologies and comparative logic presented in this guide serve as a blueprint for tackling these challenges, ultimately accelerating the pace of discovery and development in medicinal chemistry.
References
- Mass Spectrometry: Fragmentation. (n.d.). University of Colorado Boulder.
- Fragmentation of Amines. (n.d.). Whitman College.
- Mass Spectrometry: Amine Fragmentation. (2024, December 5). JoVE.
-
Organic Compounds Containing Halogen Atoms. (2023, August 29). Chemistry LibreTexts. Retrieved from [Link]
-
Collision-induced dissociation. (n.d.). Wikipedia. Retrieved from [Link]
- Hübschmann, H. J. (2015).
- de Hoffmann, E., & Stroobant, V. (2007).
- Application of LCMS in small-molecule drug development. (2016, August 24). Drug Target Review.
- Niessen, W. M. A. (2001). LC-MS in Drug Analysis. CHIMIA.
- Mass Spectrometry in Small Molecule Drug Development. (2015, September 30). American Pharmaceutical Review.
-
Use of the bromine isotope ratio in HPLC-ICP-MS and HPLC-ESI-MS analysis of a new drug in development. (2008, April 15). Analytical and Bioanalytical Chemistry. Retrieved from [Link]
-
Bromine signature coded derivatization LC-MS for specific profiling of carboxyl or carbonyl-containing metabolites in Mycoplasma pneumoniae infection. (2024, April 1). Talanta. Retrieved from [Link]
-
In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. (2026, January 8). Journal of the American Society for Mass Spectrometry. Retrieved from [Link]
-
Liquid Chromatography with Dual Mass Spectrometry Detection: An Approach to the Determination of Br-Containing Disinfection By-Products in Drinking Water. (2023, December 30). Molecules. Retrieved from [Link]
-
Collision-Induced Dissociation Mass Spectrometry: A Powerful Tool for Natural Product Structure Elucidation. (2015, July 1). Analytical Chemistry. Retrieved from [Link]
-
Mass spectrometry of halogen-containing organic compounds. (2007, August 5). Russian Chemical Reviews. Retrieved from [Link]
-
Hütteroth, A., Putschew, A., & Jekel, M. (2007). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. International Journal of Environmental and Analytical Chemistry. Retrieved from [Link]
Sources
- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. Collision-induced dissociation - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Use of the bromine isotope ratio in HPLC-ICP-MS and HPLC-ESI-MS analysis of a new drug in development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bromine signature coded derivatization LC-MS for specific profiling of carboxyl or carbonyl-containing metabolites in Mycoplasma pneumoniae infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 8. GCMS Section 6.15 [people.whitman.edu]
- 9. Video: Mass Spectrometry: Amine Fragmentation [jove.com]
- 10. In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality - PubMed [pubmed.ncbi.nlm.nih.gov]
Crystal Structure Analysis of 1-[(6-Bromopyridin-2-yl)methyl]pyrrolidin-3-amine Complexes: A Comparative Guide
The following guide is a technical comparative analysis designed for application scientists and structural chemists. It synthesizes known crystallographic principles with specific data from recent literature regarding 6-bromopyridine-derived ligands.
Executive Summary & Strategic Context
In the development of metallodrugs and catalytic scaffolds, the ligand 1-[(6-Bromopyridin-2-yl)methyl]pyrrolidin-3-amine (referred to herein as L-Br ) represents a critical divergence from standard pyridine-amine ligands.[1] Unlike the ubiquitous 2-(aminomethyl)pyridine (AMP) or the tripodal Tris(2-pyridylmethyl)amine (TPA), L-Br incorporates a pyrrolidine backbone for chirality/rigidity and a 6-bromo substituent that serves a dual purpose:[1]
-
Steric Modulator: It crowds the metal coordination sphere, often preventing saturation and forcing open coordination sites for substrate binding.
-
Supramolecular Handle: It enables Halogen Bonding (XB) interactions (C–Br···Y) that stabilize unique crystal packing arrangements, a feature absent in non-halogenated analogs.
This guide compares the structural performance of L-Br complexes against two established alternatives: the Unsubstituted Analog (L-H) and the Tripodal Standard (TPABr₃) .
Comparative Performance Analysis
The Competitors
-
Target Product (L-Br): Bidentate (N,N), chiral pyrrolidine backbone, 6-Br steric/electronic modulator.
-
Alternative A (L-H): 1-(Pyridin-2-ylmethyl)pyrrolidin-3-amine. Lacks the Br atom; forms standard, stable octahedral complexes.
-
Alternative B (TPABr₃): Tris[(6-bromopyridin-2-yl)methyl]amine.[2][3] A tetradentate tripodal ligand recently characterized to show significant Br[2][4]···Br stabilizing interactions [1].[2][3][4]
Structural Metrics Comparison
The following table summarizes the expected crystallographic performance metrics based on coordination geometry principles and recent data on 6-bromo-pyridine derivatives.
| Feature | Target: L-Br Complexes | Alt A: L-H Complexes | Alt B: TPABr₃ Complexes |
| Coordination Mode | Bidentate (N,N) | Bidentate (N,N) | Tetradentate (N₄) |
| Metal Geometry | Distorted Square Pyramidal / Tetrahedral | Octahedral (Saturation likely) | Trigonal Bipyramidal (Capped) |
| M–N(Py) Bond Length | Elongated (>2.05 Å) due to 6-Br steric clash | Standard (~1.98–2.02 Å) | Variable (Strain-dependent) |
| Chelate Bite Angle | Compressed (~78–80°) | Standard (~81–83°) | Fixed Tripodal Constraints |
| Crystal Packing | Halogen Bonding (Br[1]···Br / Br···O) driven | H-Bonding / | Br···Br Interactions (Type II) [1] |
| Solubility Profile | High (Organic solvents) | Moderate | Low (High Crystallinity) |
Critical Insight: The "6-Br Effect"
In L-H complexes, the pyridine nitrogen binds strongly, often allowing two ligands to bind one metal (
-
Result: L-Br tends to form
complexes with open sites (occupied by solvent or halides), making it superior for catalytic applications where substrate access is required. -
Causality: The van der Waals radius of Br (1.85 Å) vs. H (1.20 Å) forces a "tilting" of the pyridine ring, measurable in the crystal structure as an increased M–N–C(bridge)–N torsion angle.
Experimental Protocol: Crystallization & Characterization
To validate the structural claims above, the following self-validating workflow is recommended. This protocol prioritizes the isolation of X-ray quality single crystals.
Phase 1: Complex Synthesis (Self-Validating Step)[1]
-
Ligand Synthesis: Reductive amination of 6-bromo-2-pyridinecarboxaldehyde with pyrrolidin-3-amine using NaBH(OAc)₃.
-
Complexation: React L-Br (1 eq) with
or (1 eq) in Methanol.-
Validation: Solution color change (Blue -> Green for Cu) indicates coordination.
-
Control: Do not use excess ligand; the 6-Br sterics will likely prevent
formation, leading to precipitation of unreacted ligand.
-
Phase 2: Crystallization (Vapor Diffusion)
Direct evaporation often yields amorphous powder for these flexible ligands. Vapor diffusion is required to slow the kinetics.
-
Inner Vial: Dissolve 20 mg of Complex in 2 mL MeOH/MeCN (1:1). Filter through 0.45 µm PTFE.
-
Outer Vial: Add 5 mL Diethyl Ether (antisolvent).
-
Seal: Cap tightly and store at 4°C in the dark.
-
Timeline: Crystals appear in 3–7 days.
Phase 3: Structure Solution & Refinement[1]
-
Data Collection: Collect at 100 K (minimize thermal motion of the pyrrolidine ring).
-
Space Group Determination: Expect Triclinic (
) or Monoclinic ( ). -
Refinement Strategy (SHELX/Olex2):
-
Disorder: The pyrrolidine ring is flexible. If "puckering" disorder is observed, use PART commands and SAME restraints.
-
Halogen Bonding: Explicitly check for intermolecular contacts < sum of vdW radii.
-
Visualization: Structural Analysis Workflow
The following diagram illustrates the logical flow for characterizing these complexes, highlighting the decision nodes based on the "6-Br Effect."
Caption: Workflow for structural validation of L-Br complexes, distinguishing between steric outcomes and halogen-bonding analysis.
References
-
Yan, R., et al. (2024). "Molecular structure of tris[(6-bromopyridin-2-yl)methyl]amine". Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 10), 1006–1009.[2][4]
-
Xing, A. P., & Zeng, D. (2019).[5] "Crystal structure of (E)-2-(((6-bromopyridin-2-yl)methylene)amino)-...". Zeitschrift für Kristallographie - New Crystal Structures, 234(4), 599–601.[5]
-
Luo, M., et al. (2015). "The synthesis of N–Zn, N–Cu complexes involving 2-amino pyridine...". Journal of Chemical Sciences, 127, 435–442.
Sources
- 1. 364794-55-8|1-((6-Bromopyridin-3-yl)methyl)-4-methylpiperazine|BLD Pharm [bldpharm.com]
- 2. Mol-ecular structure of tris-[(6-bromo-pyridin-2-yl)meth-yl]amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular structure of tris[(6-bromopyridin-2-yl)methyl]amine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
Validating Purity of 1-[(6-Bromopyridin-2-yl)methyl]pyrrolidin-3-amine via HPLC
Executive Summary & Chemical Context[1][2][3]
1-[(6-Bromopyridin-2-yl)methyl]pyrrolidin-3-amine represents a specific class of "difficult-to-analyze" pharmaceutical intermediates: highly polar, basic heterocyclic amines. Its structural duality—a lipophilic, electron-deficient bromopyridine ring coupled to a highly basic, hydrophilic pyrrolidine diamine—creates a "retention/tailing paradox" in standard Reverse Phase Chromatography (RPC).
This guide objectively compares two distinct methodological approaches to validating the purity of this molecule:
-
The Modern "High-pH" Strategy (Recommended): Utilizes hybrid silica technology to analyze the neutral free base.
-
The Traditional "Ion-Suppression" Strategy: Utilizes acidic mobile phases with ion-pairing agents.
Structural Analysis & Chromatographic Challenges
The molecule contains three distinct nitrogen centers that dictate its behavior:
-
Pyrrolidine Ring Nitrogen (
): Highly basic ( ). -
Primary Amine (
): Highly basic ( ). -
Pyridine Nitrogen (
): Weakly basic ( , suppressed by the electron-withdrawing Bromine at C6).
The Challenge: At standard HPLC pH (pH 3–7), the pyrrolidine moiety is doubly protonated. These positive charges interact aggressively with residual silanols (
Figure 1: Impact of pH on the ionization state and stationary phase interaction of the target aminopyridine.
Comparative Method Analysis
The following comparison evaluates the two primary strategies for validating this specific molecule.
Method A: High pH (pH 10.5) on Hybrid Silica (Recommended)
This method leverages "Hybrid Particle Technology" (e.g., Waters XBridge or Phenomenex Gemini), which is stable up to pH 12. By operating above the
-
Mechanism: Hydrophobic interaction (Partitioning).
-
Pros: Superior peak shape (
), higher retention (better separation from solvent front), MS-compatible. -
Cons: Requires specific "High pH Stable" columns; standard silica dissolves.
Method B: Acidic Ion-Pairing (pH 2.5 + TFA)
This method uses standard C18 silica but adds Trifluoroacetic Acid (TFA). TFA acts as an ion-pairing agent, forming a neutral complex with the positively charged amines.
-
Mechanism: Ion-Pairing / Dynamic Ion Exchange.
-
Pros: Works on standard C18 columns; historically common.
-
Cons: TFA suppresses MS ionization (poor sensitivity); TFA lingers in the system (memory effects); difficult to equilibrate.
Performance Data Comparison (Synthetic Representative Data)
| Parameter | Method A (High pH Hybrid) | Method B (Acidic TFA) | Comparison Insight |
| Retention Time ( | 4.5 - 6.0 | 1.5 - 2.5 | Neutral amines retain better on C18 than polar cations. |
| Tailing Factor ( | 1.05 - 1.15 | 1.40 - 1.80 | High pH eliminates silanol dragging. |
| Theoretical Plates ( | > 15,000 | < 8,000 | Sharper peaks yield higher efficiency. |
| MS Sensitivity | High (Positive Mode) | Low (Signal Suppression) | Method A is preferred for LC-MS/MS impurity ID. |
| Drift | Minimal | Moderate | Ion-pairing requires long equilibration. |
Detailed Experimental Protocol (Method A)
This protocol is designed for the High pH strategy , as it offers the highest robustness for validation under ICH guidelines.
Reagents & Equipment[2][4]
-
Column: Hybrid C18 (e.g., XBridge BEH C18 or Gemini NX-C18),
. -
Mobile Phase A: 10 mM Ammonium Bicarbonate, adjusted to pH 10.5 with Ammonium Hydroxide.
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Diluent: 50:50 Water:Acetonitrile (match initial gradient strength).
Instrument Parameters
-
Flow Rate: 1.0 mL/min.
-
Column Temp:
(improves mass transfer for basic amines). -
Detection: UV @ 260 nm (Targeting the Bromopyridine chromophore).
-
Injection Vol:
.
Gradient Profile
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.00 | 95 | 5 | Equilibration |
| 2.00 | 95 | 5 | Isocratic Hold (Polar Impurities) |
| 15.00 | 10 | 90 | Linear Gradient |
| 18.00 | 10 | 90 | Wash |
| 18.10 | 95 | 5 | Re-equilibration |
| 23.00 | 95 | 5 | End |
System Suitability Criteria (Self-Validating System)
Before running samples, the system must pass these checks to ensure data trustworthiness:
-
USP Tailing Factor: NMT (Not More Than) 1.5 for the main peak.
-
Precision: RSD
2.0% for 6 replicate injections of the standard. -
Resolution:
between the main peak and the nearest impurity (likely the de-brominated analog or pyridine-N-oxide).
Validation Workflow (ICH Q2(R2) Aligned)
To validate this method for regulatory submission or rigorous internal QC, follow this logical workflow.
Figure 2: Step-by-step validation logic based on ICH Q2(R2) guidelines.
Critical Validation Steps for this Molecule
-
Specificity (Forced Degradation):
-
Risk:[1] The bromine atom is susceptible to hydrolysis or reduction. The amine is susceptible to oxidation (N-oxide formation).
-
Action: Expose sample to 0.1N NaOH, 0.1N HCl, and 3%
. Ensure the method resolves the main peak from these induced degradants. -
Acceptance: Peak purity index (via Diode Array Detector) > 99.0%.
-
-
Linearity:
-
Due to the high UV absorbance of the pyridine ring, ensure the detector does not saturate.
-
Range: 0.05 mg/mL to 1.5 mg/mL.
-
Acceptance:
.[2]
-
-
Robustness (pH Sensitivity):
-
Critical Check: Because the method relies on suppressing ionization, small drops in pH (e.g., pH 10.5
9.5) might bring the pyrrolidine back into play, causing sudden tailing. -
Protocol: Validate at pH 10.3 and 10.7 to ensure the "neutral state" window is stable.
-
References
-
International Council for Harmonisation (ICH). (2023).[1] Validation of Analytical Procedures Q2(R2). ICH Guidelines. [Link]
-
Waters Corporation. (2023). Effect of pH on LC-MS Analysis of Amines: XTerra and XBridge Technology. Waters Application Notes. [Link][1]
-
Agilent Technologies. (2020). Control pH During Method Development for Better Chromatography. Agilent Technical Guides. [Link]
-
Phenomenex. (2019). HPLC Tech Tip: Basic Analytes and High pH Stability. Phenomenex Blog. [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
